The following diagram illustrates the established mechanism of how apocynin inhibits NADPH oxidase, based on current scientific understanding.
Diagram of this compound's prodrug activation and NADPH oxidase inhibition mechanism.
This compound's effects have been demonstrated across various disease models. Key experimental findings and parameters are summarized below.
Table: Key Experimental Findings of this compound
| Research Model / Cell Line | Observed Effects & Key Metrics | Experimental Measures & Outcomes |
|---|
| Human Lung Adenocarcinoma (A549 cells) [1] | - Induced Apoptosis: Increased Bax, caspase-3, NF-κB expression; decreased Bcl-2.
When working with this compound, researchers should be aware of its nuances and potential pitfalls:
This compound is a valuable tool for investigating NOX-derived ROS in pathophysiology. Its prodrug nature, cell-specific activation, and potential off-target effects require careful experimental design. Recent findings on its pro-apoptotic effects in cancer models highlight its expanding therapeutic potential.
The biosynthesis of acetovanillone and related acetophenones in plants like pear (Pyrus) originates from the ubiquitous phenylpropanoid pathway. The process involves a crucial metabolic bottleneck in peroxisomal β-oxidation [1].
Diagram 1: The plant acetophenone biosynthetic pathway via impaired side-chain shortening. The critical blockage at 3-ketoacyl-CoA thiolase diverts the flux toward acetophenone formation [1].
| Component | Function/Description | Experimental Insight |
|---|---|---|
| 3-Ketoacyl-CoA Thiolase | Peroxisomal enzyme; cleaves ketoacyl-CoA intermediate during β-oxidation. | Loss-of-function mutation is causal. Naturally impaired in high-acetophenone pear cultivars [1]. |
| Thioesterase | Hydrolyzes accumulated 3-ketoacyl-CoA, releasing it from Coenzyme A. | Enzyme activity follows substrate accumulation; enables the alternative pathway [1]. |
| Genetic Locus | Encodes the thiolase enzyme. | Forward genetics identified recessive alleles correlating with high acetophenone accumulation [1]. |
This approach was critical for discovering the pathway. Researchers [1]:
Diagram 2: A multi-omics experimental workflow for elucidating specialized metabolic pathways in plants [1].
The tables below summarize the core physicochemical and stability data for Acetovanillone (Apocynin), a natural compound with significant pharmacological potential.
Table 1: Solubility Profile of Acetovanillone
This table details the solvents in which Acetovanillone is soluble or insoluble, which is crucial for preparing experimental stock solutions.
| Solvent | Solubility | Notes / Experimental Context |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble [1] [2] | A preferred solvent for preparing stock solutions for in vitro studies [1]. |
| Ethanol | Soluble [1] [2] | Commonly used for extraction and formulation [1]. |
| Dimethylformamide (DMF) | Soluble [1] [2] | Suitable for research applications [1]. |
| Chloroform | Soluble [2] | - |
| Benzene | Soluble [2] | - |
| Hot Water | Soluble [2] | Solubility is temperature-dependent. |
| Water (Room Temperature) | Insoluble [1] | Not suitable for direct preparation of aqueous solutions. |
Table 2: Stability and Specification Data
This table outlines the stability conditions and key physical properties essential for proper storage and handling in a research setting.
| Parameter | Specification / Condition | Source / Experimental Context |
|---|---|---|
| Recommended Long-Term Storage | Below -20°C [1] | Maintains stability for at least 12 months under these conditions [1]. |
| Physical Form | Crystalline solid [1] | - |
| Melting Point | 115 °C [2] | - |
| Purity (Research Grade) | >98% (typical) [1] | - |
| Molecular Mass | 166.17 g/mol [2] | - |
For researchers, properly handling Acetovanillone from stock preparation to analysis is key to obtaining reliable results. The following diagram and workflow outline a standard experimental approach:
Experimental workflow for handling and analyzing Acetovanillone.
Stock Solution Preparation: Due to its insolubility in water at room temperature, Acetovanillone should first be dissolved in a suitable organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution (e.g., 100 mM) [1] [2]. This stock can then be diluted into aqueous buffers for biological assays, ensuring the final solvent concentration is non-toxic to cells or biochemical systems.
Storage Protocol: To ensure stability over time, the concentrated stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored frozen at or below -20°C [1].
Analytical Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Acetovanillone in complex matrices. This method has been successfully used to analyze its pharmacokinetics in biological samples like plasma, liver, heart, and brain tissues [1].
Acetovanillone is a simple phenolic compound with the chemical name 4-Hydroxy-3-methoxyacetophenone and the formula C₉H₁₀O₃ [1] [2]. Its structure features a hydroxy group at the para position and a methoxy group at the meta position on the phenyl ring, attached to a ketone group [3].
This compound was first isolated in 1883 from the roots of Canadian hemp (Apocynum cannabinum) [3] [2]. It was later identified in 1971 during activity-guided isolation from Picrorhiza kurroa (Kutki), a plant used in traditional Indian medicine [3]. Other natural sources include species from the Crinum and Sterculia genera [3].
Extraction and Isolation
Chemical Synthesis this compound can be synthesized from commercially available precursors through several laboratory methods [3]:
Biosynthesis in Plants In tobacco cell-suspension cultures, an enzyme called acetovanillone synthase (AVS) catalyzes the synthesis of acetovanillone from feruloyl-CoA in the presence of NAD [4]. This biosynthesis can be dramatically induced by treating the cultures with methyl jasmonate (MeJa), a plant stress hormone [4].
Table: Key Chemical and Physical Properties of Acetovanillone
| Property | Description / Value |
|---|---|
| Chemical Formula | C₉H₁₀O₃ [1] |
| Molar Mass | 166.17–166.18 g/mol [1] [2] |
| Melting Point | 115 °C [2] |
| Solubility | Soluble in hot water, alcohol, DMSO, DMF; insoluble in cold water [3] [2] |
| Stability | Stable for 12 months when stored below -20°C [3] |
| Common Purity | Typically >95–98% for research purposes [3] |
This compound's primary mechanism is the inhibition of the NADPH oxidase (NOX) complex, a major source of reactive oxygen species (ROS) in various cell types [2]. Its effects are pleiotropic, targeting multiple signaling pathways.
Simplified diagram of this compound's core anti-inflammatory action via NADPH oxidase inhibition.
Key Pharmacological Properties:
Robust experimental models have established efficacy and elucidated mechanisms of action.
Protocol: Cardioprotection Model (Cadmium-Induced Toxicity)
Key Findings from Preclinical Studies Table: Summary of Key In Vivo Study Results
| Study Model | This compound Dose & Route | Key Outcomes | Proposed Mechanism |
|---|---|---|---|
| Cadmium-Induced Cardiotoxicity [6] | 25 mg/kg, oral, 10 days | ↓CK-MB, Troponin-I, LDH; ↓Oxidative stress; ↓Necroptosis markers | Upregulation of KEAP-1/Nrf2/HO-1 & SIRT1/FOXO-3; Downregulation of TLR4/NF-κB & RIPK1/RIPK3/MLKL |
| Cyclophosphamide-Induced Cardiotoxicity [7] | 100 mg/kg, oral, 10 days | ↓Cardiac function biomarkers; ↓Lipid peroxidation; ↑Antioxidants (GSH, SOD) | Activation of PI3K/Akt/mTOR and Nrf2 signaling; Inhibition of Keap1 |
| Diabetic Complications [3] | 5-25 mg/kg (various studies) | Attenuated cardiomyopathy and nephropathy | NADPH oxidase inhibition; Reduced ROS and inflammation |
Pharmacokinetics and Bioavailability A study in CD1 mice showed that this compound, after a 5 mg/kg intravenous dose, had a very short plasma half-life of 0.05 hours and a high clearance rate [3]. It was distributed to various tissues, including the liver, heart, and brain, though its concentration in the brain was less than 8% of that in the blood, indicating low blood-brain barrier penetration [3].
Derivatives and Formulation Strategies To overcome limitations like low bioavailability, several approaches are being explored [3]:
Future Prospects and Patents Recent patents highlight ongoing interest, particularly for neurological disorders. One patent covers the use of an This compound dimer analogue derivative for preparing medicaments to prevent and treat Parkinson's disease [3]. Future research must focus on clinical trials to firmly establish safety, efficacy, and optimal dosing in humans [3].
Acetovanillone is a natural product found in various plants.
Acetovanillone's primary mechanism is the inhibition of the reactive oxygen species (ROS)-producing enzyme NADPH oxidase (NOX), which underpins many of its pharmacological effects. [1] [2] [5] Its action influences several critical cellular signaling pathways, as illustrated below.
Figure 1: Acetovanillone modulates multiple signaling pathways by inhibiting NADPH oxidase, leading to reduced oxidative stress, inflammation, and cell death. [6] [5]
Extensive pre-clinical research highlights its therapeutic potential. The table below summarizes key findings from recent animal studies.
| Therapeutic Area | Model / Injury | Key Findings & Proposed Mechanisms | Dosage |
|---|---|---|---|
| Cardioprotection | Cadmium-induced heart injury in rats [6] | Augmented carvedilol effect; ↓ Oxidative stress (MDA, NADPH oxidase); ↓ Inflammation (TNF-α, IL-6, NF-κB); ↓ Necroptosis (RIPK1/RIPK3/MLKL) [6] | 25 mg/kg, p.o. [6] |
| Cardioprotection | Cyclophosphamide-induced cardiotoxicity in rats [5] | Prevented tissue injury; ↑ Antioxidants (GSH, SOD); Activated KEAP1/Nrf2 & PI3K/Akt/mTOR pathways [5] | 100 mg/kg, p.o. [5] |
From a pharmaceutical perspective, acetovanillone is classified as an investigational small molecule. [7] It has been used in small-scale early-stage clinical trials for conditions like chronic obstructive pulmonary disease (COPD) and bronchial asthma, though it has not progressed to approved drug status. [2] [7]
For researchers aiming to replicate or build upon existing work, here is a detailed methodology from a recent cardioprotection study. [6]
Aim: To investigate the protective effect of acetovanillone against cadmium-induced heart injury in a rat model.
Acetovanillone is a promising multi-target phytochemical. Its ability to modulate NADPH oxidase, the KEAP1/Nrf2 axis, NF-κB signaling, and necroptosis pathways positions it as a compelling candidate for mitigating diseases driven by oxidative stress and inflammation, such as cardiovascular injuries. Future research should focus on elucidating its precise molecular interactions, optimizing its long-term efficacy and safety profile, and advancing carefully designed clinical trials.
Acetovanillone (also referred to as acetoguaiacone) is a major aromatic monomer produced during the oxidative or base-catalyzed depolymerization of lignin [1]. It is particularly abundant in depolymerization products from softwood lignins, which are rich in guaiacyl (G) units [2] [1].
The efficient quantification of acetovanillone, alongside other monomers like vanillin and vanillic acid, is critical for evaluating the efficiency of depolymerization processes and for optimizing downstream biological funneling processes to produce value-added chemicals [1] [3].
A recently published interlaboratory study has developed and validated a novel GC/FID method for the precise quantification of key aromatic monomers, including acetovanillone, from oxidized lignosulfonates [2].
The following table summarizes the key parameters of the analytical method. Note that specific column details and temperature gradients were not fully elaborated in the available source.
Table 1: GC/FID Method Parameters for Lignin Monomer Analysis
| Parameter | Specification |
|---|---|
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC/FID) |
| Target Analytes | Acetovanillone, Vanillin, Vanillic Acid |
| Derivatization | Silylation with BSTFA + 1% TMCS |
| Validation Status | Method validated through an interlaboratory round-robin test |
| Precision (Intra-lab RSD) | < 5% for all compounds |
| Precision (Inter-day RSD) | < 10% for all compounds |
| Precision (Inter-lab RSD) | < 25% for all compounds |
The method has demonstrated high precision across different laboratories, making it a reliable choice for the comparative analysis of lignin depolymerization processes [2].
The same interlaboratory study compared three oxidative depolymerization processes using the same lignosulfonate feedstock, enabling a direct comparison of their efficiency in producing acetovanillone and other monomers.
Table 2: Performance of Oxidative Depolymerization Processes for Monomer Production
| Process Type | Abbreviation | Key Process Conditions | Total Monomer Concentration | Total Monomer Yield |
|---|---|---|---|---|
| Continuous Alkaline | CA | NaOH, H₂O₂, 200-280°C, ~12 sec residence time | Not Specified | Up to 840 g (L × h)⁻¹ (Volumetric Productivity) |
| Heterogeneous Metal-Catalyzed | HMC | Cu–Co/ZrO₂ catalyst, 2M NaOH, O₂, 160-200°C | 4.3 g L⁻¹ | 8.7 wt% |
| Electrochemical Nickel Anode | ENA | Nickel anode, alkaline conditions | Not Specified | Not Specified |
This comparative data is invaluable for selecting a depolymerization strategy based on the desired output, whether it's high volumetric productivity (CA process) or high total monomer yield (HMC process) [2].
The biological conversion of acetovanillone is a key step in the "biological funneling" approach to valorize lignin-derived mixtures. The following diagram illustrates the catabolic pathway of acetovanillone in Sphingobium sp. strain SYK-6, which can be engineered for chemical production.
Diagram: Engineered catabolic pathway for conversion of acetovanillone to cis,cis-muconic acid. Based on findings from [1].
Research has demonstrated the feasibility of using this pathway in engineered microbes to produce cis,cis-muconic acid (ccMA), a valuable platform chemical for bioplastics, from acetovanillone [1].
I hope these detailed application notes provide a solid foundation for your work. Should you require further specifics on a particular section, such as the exact GC temperature program or the composition of the growth medium for the microbial strains, please feel free to ask.
The following protocol is adapted from the 2023 method, which was optimized for the simultaneous extraction of vanillin derivatives and enolones from wine. You can adapt it for your specific sample matrix containing acetovanillone [1].
Materials:
Procedure:
For analysis, the extracted samples are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The developed method uses a large volume injection with a programmed temperature vaporization (PTV) inlet and acquisition in Selected Ion Monitoring (SIM) mode for high sensitivity [1].
Table 2: Key GC-MS Acquisition Data for Target Compounds [1]
| Compound | Retention Time (min) | Quantitation Ion (m/z) |
|---|---|---|
| Maltol | 19.004 | 126 |
| Acetovanillone | Information not provided in excerpt | Information not provided in excerpt |
| Vanillin | 31.630 | 151, 152 |
| Furaneol | 20.684 | 128, 85 |
| Sotolon | 25.533 | 128, 83 |
| Internal Standard (Ethyl maltol) | 20.010 | 140 |
| Internal Standard (3′,4′-(methylenedioxy)acetophenone) | 29.010 | 149, 164 |
The method was rigorously validated and showed excellent performance [1]:
The following workflow diagram summarizes the complete automated SPE protocol.
Acetovanillone (1-(4-Hydroxy-3-methoxyphenyl)ethanone) is a compound of significant interest in pharmaceutical analysis, where it can serve as a reference standard for drug development and quality control (QC) applications, including Abbreviated New Drug Applications (ANDAs) [1] [2]. This document provides detailed application notes and a comprehensive validation protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of Acetovanillone. The methodology is designed to be robust, precise, and accurate, ensuring compliance with regulatory standards such as the ICH Q8(R2) guideline on pharmaceutical development [3]. The protocol includes a specific HPLC condition based on published data and expands it into a full validation suite as per ICH Q2(R1) principles.
The core separation method is adapted from an existing application note [4].
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC Column | Newcrom R1 (a reverse-phase column with low silanol activity) [4] |
| Mobile Phase | Acetonitrile (MeCN) : Water with phosphoric acid (specific ratio to be optimized) |
| Flow Rate | To be optimized (e.g., 1.0 mL/min) |
| Column Temperature | Ambient or to be optimized |
| Detection | UV-Vis or PDA Detector (wavelength to be established, e.g., 254 nm or 280 nm) |
| Injection Volume | To be optimized (e.g., 10 µL) |
This method is scalable and can also be adapted for fast UPLC applications using columns with smaller 3 µm particles [4].
The following diagram illustrates the overall workflow for the method validation and subsequent analysis of Acetovanillone.
The following section outlines the specific experiments and acceptance criteria required to validate the HPLC method for Acetovanillone quantification.
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients. Protocol:
Objective: To verify that the analytical method produces results that are directly proportional to the concentration of the analyte. Protocol:
Objective: To measure the closeness of the test results obtained by the method to the true value. Protocol: Accuracy is determined by recovery experiments, typically by spiking a known amount of Acetovanillone standard into a placebo or sample matrix.
Precision is validated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument).
Table 2: Precision Validation Protocol and Acceptance Criteria
| Precision Level | Protocol | Acceptance Criteria |
|---|---|---|
| Repeatability (Intra-day) | Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | Perform the repeatability experiment on a different day, with a different analyst and/or a different HPLC system. | The overall RSD from the pooled data from both days should be ≤ 3.0%. |
Objective: To determine the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. Protocol:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Deliberately vary parameters one at a time from their optimized conditions and assess the impact on system suitability criteria (e.g., retention time, tailing factor, theoretical plates).
Before initiating the validation or sample analysis, system suitability must be confirmed. The following parameters should be evaluated using a standard solution at the target concentration.
Table 3: System Suitability Parameters and Targets
| Parameter | Acceptance Criteria |
|---|---|
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Retention Time and Area | ≤ 2.0% (from 5-6 replicate injections) |
All validation data should be compiled into a comprehensive report. The report must include:
Thermophilic xylanases are crucial biocatalysts for industrial processes involving lignocellulosic biomass degradation. Recent findings demonstrate that certain synthetic acetovanillone derivatives can act as effective enhancers of recombinant thermophilic xylanase activity, offering a strategy to improve efficiency in waste conversion and biorefining [1].
Experimental Findings Summary The key quantitative data from enzyme activity assays are summarized in the table below.
Table 1: Effects of Synthetic Compounds and Metal Ions on Recombinant Xylanase Activity Positive control activity is defined as 100%. Values represent relative activity percentages.
| Compound / Ion | Concentration (mM) | Relative Activity (%) | Notes |
|---|---|---|---|
| Compound 2 | 0.1 | 176.90 | Maximum enhancement observed at lowest concentration [1] |
| 0.3 | 153.25 | ||
| 0.5 | 146.22 | ||
| 0.7 | 115.41 | ||
| Compound 3 | 0.7 | 147.30 | Enhanced activity at higher concentrations [1] |
| 1.0 | 153.93 | ||
| CaCl₂ | 0.1 | 70.38 | Generally inhibitory, with variable effect [1] |
| 0.3 | 68.04 | ||
| 0.5 | 79.96 | ||
| 0.7 | 61.99 | ||
| 1.0 | 85.59 | ||
| ZnCl₂ | Various | ~60-85 (est.) | Shows a similar decrease in activity [1] |
| CuCl₂ | Various | ~60-85 (est.) | Shows a similar decrease in activity [1] |
Key Observations:
Protocol 1: Synthesis of Acetovanillone Derivatives (Compounds 1-7)
This protocol outlines the general workflow for synthesizing and characterizing the acetovanillone derivatives used in the cited study [1].
Workflow Diagram: Compound Synthesis & Characterization
1. Materials
2. Method
Protocol 2: Cloning, Expression, and Purification of Recombinant Thermophilic Xylanase
This protocol describes the generation of the recombinant enzyme used for activity assays [1].
Workflow Diagram: Enzyme Production
1. Materials
2. Method
Protocol 3: Enzyme Activity Assay with Synthetic Compounds
This protocol details the core assay for testing the effect of synthesized compounds on xylanase activity [1].
Workflow Diagram: Activity Assay
1. Materials
2. Method
The findings indicate that specific acetovanillone derivatives are promising enhancers for thermophilic xylanase, with modulation effects highly dependent on the compound structure and concentration. This presents a significant opportunity for optimizing industrial biocatalysis, particularly in the waste industry for lignocellulosic biomass breakdown [1]. The provided protocols offer a reproducible framework for further investigation and application development in drug discovery and bio-refining.
The genus Rhodococcus represents a diverse group of aerobic, Gram-positive bacteria within the Actinobacteria phylum that demonstrate remarkable metabolic versatility and environmental persistence. These organisms are particularly renowned for their extensive catabolic capabilities, enabling them to degrade a wide spectrum of natural and synthetic organic compounds, including complex and recalcitrant environmental pollutants [1] [2]. Rhodococci possess large genomes frequently accompanied by substantial catabolic plasmids that facilitate genetic adaptation and acquisition of novel degradative pathways through frequent recombination events [1] [3]. This exceptional metabolic diversity, combined with their ability to produce valuable compounds through bioconversion processes, positions Rhodococcus species as exceptional candidates for biotechnological applications ranging from environmental remediation to the production of high-value chemicals [4].
The significance of Rhodococcus in the context of lignin valorization has garnered substantial scientific interest in recent years. Lignin, an abundant aromatic polymer in plant cell walls, represents a promising renewable resource for producing valuable aromatic chemicals when effectively depolymerized and converted [5] [6]. Rhodococcus species play a pivotal role in the "biological funneling" concept, where heterogeneous mixtures of lignin-derived aromatic compounds are converted into uniform valuable chemicals through microbial catabolism [5] [7]. Among these lignin-derived compounds, acetovanillone (AV) has been identified as a major aromatic monomer produced during alkaline oxidation or base-catalyzed depolymerization of lignin, particularly in softwood lignins [5] [6]. Despite its abundance in lignin depolymerization streams, utilization of AV for chemical production has been hampered by limited understanding of its microbial catabolism until recent investigations elucidated the specialized pathways employed by Rhodococcus species [5].
The catabolic pathway for acetovanillone in Rhodococcus involves a series of enzymatic transformations that ultimately convert this lignin-derived compound into central metabolic intermediates. Recent investigations of Rhodococcus rhodochrous strains GD01 and GD02, isolated from compost for their ability to utilize AV as a sole carbon source, have revealed an unusual catabolic strategy beginning with phosphorylation and carboxylation rather than more conventional aromatic ring-cleavage approaches [8]. Genomic analysis of GD02 revealed a 5.58-Mb circular chromosome accompanied by a 721-kb linear plasmid and a 165-kb circular plasmid, highlighting the genetic complexity of this organism [8].
Transcriptomic experiments identified an eight-gene cluster that was significantly upregulated during growth on acetovanillone (>150-fold) and 4-hydroxyacetophenone (>500-fold), designated as the hydroxyphenylethanone (Hpe) pathway [8]. This pathway initiates with a phosphorylation reaction catalyzed by a specific kinase, followed by carboxylation and subsequent β-elimination that yields vanillate from acetovanillone [8]. The vanillate is then further degraded through established metabolic routes common to bacterial aromatic compound metabolism. The first enzyme in this pathway, HpeHI, demonstrates exceptional catalytic efficiency for 4-hydroxyacetophenone with a specificity constant (kcat/KM) of 2.2 ± 0.1 µM⁻¹ s⁻¹ [8]. This enzyme belongs to a relatively unexplored group of kinases with homology to enzymes involved in diverse biological processes including gluconeogenesis and antibiotic resistance [8].
Table 1: Key Enzymes in Rhodococcus Acetovanillone Catabolic Pathway
| Enzyme | Gene | Function | Reaction Catalyzed | Key Properties |
|---|---|---|---|---|
| HpeHI Kinase | hpeHI |
Phosphorylation of AV | ATP-dependent phosphorylation of acetovanillone | Specificity constant: 2.2 ± 0.1 µM⁻¹ s⁻¹ for 4-hydroxyacetophenone |
| Carboxylase Components | apkA, apkB, apkC |
Biotin-dependent carboxylation | Carboxylation of phosphorylated intermediate | Multi-subunit enzyme; induced during growth on AV |
| Phosphatase | hpeF |
Dephosphorylation | Removal of phosphate group from carboxylated intermediate | Essential for complete pathway function |
| β-elimination Enzyme | Not specified | β-elimination reaction | Converts intermediate to vanillate | Generates vanillate for further degradation |
The expression of the AV catabolic pathway in Rhodococcus is tightly regulated at the transcriptional level. Research has demonstrated that the genes encoding the Hpe pathway are organized in a coordinately regulated cluster that responds to the presence of specific aromatic substrates in the growth medium [8]. In Rhodococcus opacus PD630, a model organism for lignin valorization, the transcriptional regulation of aromatic catabolic pathways involves specific transcription factors that control the funneling of different aromatic compounds through the β-ketoadipate pathway [7].
Recent studies employing GFP-based transcriptional sensors and comprehensive gene knockout analyses have identified that substrate hierarchy exists when Rhodococcus encounters mixtures of aromatic compounds [7]. This hierarchical consumption likely represents a metabolic optimization strategy that enables the organism to prioritize energetically favorable substrates. The regulation involves both transcriptional activators for the initial funneling pathways (phenol, guaiacol, 4-hydroxybenzoate, and vanillate) and repressors for the two branches of the β-ketoadipate pathway [7]. This sophisticated regulatory network allows Rhodococcus to efficiently adapt its metabolic capabilities to the available aromatic resources in its environment.
Figure 1: Catalytic pathway for acetovanillone (AV) catabolism in Rhodococcus species. The pathway involves sequential phosphorylation, carboxylation, dephosphorylation, and β-elimination reactions that ultimately convert AV to vanillate, which enters central metabolism.
Materials:
Procedure:
Notes:
Kinase Activity Assay (HpeHI):
Carboxylase Activity Assay:
Table 2: Analytical Parameters for HPLC-MS Analysis of Acetovanillone Metabolites
| Compound | Retention Time (min) | Molecular Weight | Mass Spectrum Ions (m/z) | Detection Mode |
|---|---|---|---|---|
| Acetovanillone (AV) | ~2.5 | 166 | 167 [M+H]⁺, 165 [M-H]⁻ | ESI+ or ESI- |
| Vanilloyl Acetic Acid (VAA) | ~2.2 | 210 | 209 [M-H]⁻, 211 [M+H]⁺ | ESI- preferred |
| Vanillic Acid | ~2.2 | 168 | 167 [M-H]⁻, 169 [M+H]⁺ | ESI+ or ESI- |
| 4-Hydroxyacetophenone | ~2.8 | 136 | 137 [M+H]⁺, 135 [M-H]⁻ | ESI+ or ESI- |
RNA Isolation and cDNA Synthesis:
Quantitative PCR (qPCR) Analysis:
Microarray or RNA-Seq Analysis:
The unique catabolic capabilities of Rhodococcus species position them as exceptional catalysts for lignin valorization strategies. The concept of "biological funneling" involves converting heterogeneous mixtures of lignin-derived aromatic compounds into uniform valuable chemicals through microbial metabolism [5] [6]. Rhodococcus species contribute significantly to this approach through their diverse catabolic enzymes and pathways that can process various lignin-derived monomers, including acetovanillone, vanillin, vanillic acid, and guaiacol [5] [7].
Engineering strategies have demonstrated the feasibility of redirecting the AV catabolic pathway toward valuable products. In one exemplary study, researchers expressed the acvABCDEF genes from Sphingobium sp. strain SYK-6 (encoding the AV carboxylation system) along with vceA, vceB, and aroY in a engineered Pseudomonas strain to successfully convert 1.2 mM acetovanillone to approximately equimolar cis,cis-muconic acid [5]. This high-yield conversion demonstrates the potential for biological upgrading of lignin-derived streams using characterized catabolic enzymes. Similarly, Rhodococcus opacus PD630 has been engineered as a platform strain for lignin valorization due to its native capacity to tolerate and consume toxic aromatic compounds and its well-characterized regulatory systems [7].
Pathway Integration and Optimization:
Host Strain Development:
Applications in Consolidated Bioprocessing:
The NADPH oxidase (NOX) family of enzymes represents a major source of controlled reactive oxygen species (ROS) production in biological systems. These multi-subunit complexes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide anion (•O₂⁻) and subsequent ROS. While initially characterized in phagocytic cells for their role in host defense, NADPH oxidases are now recognized as crucial signaling molecules in various physiological processes and pathophysiological conditions, including cardiovascular diseases, inflammation, and fibrosis. The phagocytic NADPH oxidase (NOX2) requires assembly of multiple subunits including the membrane-bound components gp91ᵖʰᵒˣ (NOX2) and p22ᵖʰᵒˣ, along with cytosolic components p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, p40ᵖʰᵒˣ, and the small GTPase Rac for activation [1].
The human NADPH oxidase family comprises seven isoforms (NOX1-5, DUOX1-2) with distinct tissue distributions, activation mechanisms, and biological functions. These isoforms serve as specialized ROS producers that participate in numerous crucial physiological processes, including host defense, post-translational processing of proteins, cellular signaling, regulation of gene expression, and cell differentiation [1]. The table below summarizes key isoforms relevant to vascular biology and their characteristics:
Table 1: Major NADPH Oxidase Isoforms in Vascular Biology
| Isoform | Tissue Distribution | Activation Requirements | Primary Functions |
|---|---|---|---|
| NOX1 | Vascular smooth muscle, colon | NOXA1, NOXO1, Rac | Cell growth, differentiation |
| NOX2 | Phagocytes, endothelium, vascular smooth muscle | p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, Rac | Host defense, endothelial signaling |
| NOX4 | Kidney, endothelium, vascular smooth muscle | Constitutively active | Oxygen sensing, differentiation |
| NOX5 | Spleen, testis, vascular smooth muscle | Calcium-dependent | Unknown, possibly proliferation |
This compound (4′-hydroxy-3′-methoxyacetophenone) is a naturally occurring methoxy-substituted catechol that functions as a selective NADPH oxidase inhibitor. Unlike many direct antioxidants, this compound itself possesses minimal direct inhibitory activity and requires enzymatic activation to exert its effects. This activation occurs through peroxidase-catalyzed oxidation in the presence of hydrogen peroxide and peroxidases (e.g., myeloperoxidase), which converts this compound into various active oligomeric metabolites known as this compound oxidation products (AOP) [2]. These metabolites consist of dimeric and trimeric compounds including hydroxylated quinones that possess the actual inhibitory activity.
The primary molecular mechanism of activated this compound involves preventing the translocation of cytosolic NADPH oxidase subunits to the membrane. Specifically, this compound metabolites interfere with the interaction between the p47ᵖʰᵒˣ subunit and the membrane-bound p22ᵖʰᵒˣ subunit, a critical step in the assembly of the active NADPH oxidase complex. Research has demonstrated that while this compound itself was unable to block this interaction, the trimer hydroxylated quinone (IIIHyQ) metabolite strongly interfered with p47ᵖʰᵒˣ-p22ᵖʰᵒˣ binding with an apparent IC₅₀ of 1.6 μM [2].
The hypercholesteremic murine model (ApoE⁻/⁻/LDLR⁻/⁻) provides a well-established system for evaluating NADPH oxidase inhibition in cardiovascular disease:
Table 2: Key Parameters in this compound Treatment of Atherosclerotic Mice
| Parameter | Control AS Mice | This compound-Treated | Measurement Method |
|---|---|---|---|
| Superoxide Production | Significantly elevated | ~50-70% reduction | Lucigenin chemiluminescence, DHE fluorescence |
| Thoracoabdominal Lesion Area | Progressive increase | Significant attenuation (~40-60% reduction) | En face Oil Red O staining |
| Aortic Arch Lesions | Progressive increase | No significant effect | En face Oil Red O staining |
| p47phox Translocation | Increased membrane association | Prevented | Subcellular fractionation + Western blot |
| Leukocyte Respiratory Burst | Robust PMA response | ~80% reduction | NBT assay, DHR123 fluorescence |
| Plasma Cholesterol | 600-800 mg/dL | No significant change | Enzymatic assays |
This compound demonstrates challenging pharmacokinetics with poor bioavailability (~2.8% in rats) and rapid elimination (half-life ~6.1 minutes after intravenous administration) [3]. These limitations necessitate specific dosing strategies:
The pharmacokinetic limitations of native this compound have prompted development of novel derivatives with improved properties:
Table 3: Comparative Pharmacokinetics of this compound and Nitrone Derivative AN-1
| Parameter | This compound | AN-1 (Nitrone Derivative) | Significance |
|---|---|---|---|
| Half-life (IV) | 6.1 min | 179.8 min | ~30-fold increase |
| AUC₀–t (IV) | 2.49 mmol/L·min | 61.89 mmol/L·min | ~25-fold increase |
| Oral Bioavailability | 2.8% | 78% | Dramatic improvement |
| Cmax (Oral) | Low, rapid clearance | Sustained levels | Improved exposure |
| Therapeutic Efficacy | Moderate in acute models | Enhanced in lung injury models | Correlation with PK |
When conducting this compound inhibition studies, several critical considerations ensure proper interpretation:
This compound remains a valuable research tool for investigating NADPH oxidase function in various disease models. Its unique mechanism of action—requiring peroxidase-mediated activation to form metabolites that prevent p47ᵖʰᵒˣ-p22ᵖʰᵒˣ interaction—provides selective inhibition of NADPH oxidase assembly. The protocols described herein for in vitro and in vivo assessment enable comprehensive evaluation of NADPH oxidase inhibition, while acknowledging limitations in this compound's pharmacokinetic profile. Recent developments of novel derivatives with improved pharmacokinetic properties offer promising avenues for enhanced therapeutic applications. When properly applied with appropriate controls and validation methods, this compound-based assays provide robust approaches for elucidating the roles of NADPH oxidases in physiological and pathophysiological processes.
Lignin valorization represents a critical pathway in sustainable biomass utilization, with lignosulfonates serving as promising feedstocks for producing high-value aromatic chemicals. As a water-soluble byproduct of the sulfite pulping process, lignosulfonates contain guaiacyl units that make them particularly suitable for oxidative depolymerization to compounds like acetovanillone (also known as apocynin or acetoguaiacone). Acetovanillone (C₉H₁₀O₃) is a valuable aromatic ketone with applications in pharmaceutical intermediates, fragrance compounds, and as a precursor for further chemical synthesis. Recent advances in oxidative depolymerization techniques have enabled the selective production of acetovanillone alongside other valuable monomers such as vanillin and vanillic acid, providing a renewable alternative to petroleum-derived aromatic compounds. These processes align with the principles of green chemistry and biorefinery concepts, promoting more sustainable utilization of lignocellulosic biomass [1] [2] [3].
The transformation of lignosulfonates into monomeric phenolic compounds through oxidative depolymerization has gained significant attention due to the economic potential of converting low-value industrial byproducts into high-value chemicals. Approximately 50-70 million tons of lignin are generated annually from the pulp and paper industry alone, with most currently being combusted for energy recovery [4] [3]. The production of acetovanillone from this underutilized resource represents an opportunity to enhance profitability while reducing environmental impact. This application note provides comprehensive protocols and data for researchers and industrial scientists seeking to optimize acetovanillone production through various oxidative depolymerization strategies, incorporating the latest advances in catalyst design, process optimization, and analytical methodologies.
Table 1: Acetovanillone Yields from Different Oxidative Depolymerization Methods
| Depolymerization Method | Catalyst System | Optimal Conditions | Acetovanillone Yield | Total Monomer Yield | Reference |
|---|---|---|---|---|---|
| Heterogeneous Metal-Catalyzed (HMC) | Cu-Co/ZrO₂ | 50 g/L lignosulfonate, 2M NaOH, 160-200°C, 3-7 bar O₂, 10 min | Not specified | 8.7 wt% (total monomers) | [1] |
| Continuous Alkaline (CA) | None (NaOH) | 35-118 g/L lignosulfonate, 4M NaOH, 200-280°C, 0-10 g/L H₂O₂, 12 sec | Not specified | 4.3 g/L (total monomers) | [1] |
| Electrochemical Nickel Anode (ENA) | Nickel anode | 50 g/L lignosulfonate, alkaline conditions | Not specified | Lower than HMC | [1] |
| Optimized Alkaline Oxidation | NaOH | 50 g/L lignosulfonate, 2M NaOH, 191°C, 5 bar O₂, 25 min | Minor product (specific yield not reported) | 2.31 wt% vanillin, 5.78 wt% syringaldehyde | [5] |
| Sono-Fenton Assisted | FeSO₄ + H₂O₂ + Ultrasound | 4 g/L alkali lignin, 10 wt% FeSO₄, 0.02 mol H₂O₂, 450 W, 60 min, 30-35°C | Detected among products (specific yield not reported) | 37% lignin oil, 0.75 mmol/g phenolics | [4] |
| Response Surface Methodology Optimization | NaOH + O₂ | 50 g/L softwood lignosulfonate, 2M NaOH, optimized O₂ pressure and temperature | Quantified (specific yield not reported) | 5.77 wt% vanillin | [2] |
Table 2: Key Process Parameters and Their Impact on Acetovanillone Formation
| Process Parameter | Optimal Range | Effect on Acetovanillone Yield | Significance |
|---|---|---|---|
| Temperature | 160-200°C | Increased yield up to optimum, then decreases due to degradation | Affects reaction kinetics and selectivity |
| Oxygen Pressure | 3-7 bar | Moderate pressure enhances yield | Provides oxidant while minimizing over-oxidation |
| Catalyst Loading | 0.25-0.75 g/20mL (for HMC) | Significant impact on yield and selectivity | Facilitates selective bond cleavage |
| Reaction Time | 10-25 min (batch), 12 sec (continuous) | Short times prevent secondary reactions | Balances depolymerization and recondensation |
| Alkali Concentration | 2-4M NaOH | Higher concentration improves solubility | Prevents repolymerization of intermediates |
| Lignin Concentration | 35-118 g/L | Medium concentrations optimal | Affects mass transfer and radical interactions |
The quantitative analysis of various oxidative depolymerization methods reveals significant differences in their effectiveness for acetovanillone production. The heterogeneous metal-catalyzed (HMC) approach employing Cu-Co/ZrO₂ catalysts demonstrates superior performance with total monomer yields reaching 8.7 wt%, suggesting potentially high acetovanillone production, though specific quantification for this compound was not reported [1]. The continuous alkaline (CA) method achieves impressive volumetric productivity of up to 840 g/(L×h), making it particularly suitable for industrial-scale applications despite lower overall monomer yields [1]. These differences highlight the trade-off between yield and processing rate that researchers must consider when selecting appropriate methods for specific applications.
The formation of acetovanillone is influenced by multiple interdependent parameters, with temperature and oxygen pressure playing particularly critical roles. Studies utilizing response surface methodology (RSM) and central composite design (CCD) have identified optimal temperature ranges of 160-200°C and oxygen pressures of 3-7 bar for maximizing monomer yields [1] [5] [2]. Under these optimized conditions, vanillin yields of up to 5.77 wt% have been achieved, with acetovanillone typically representing a minor but significant product in the monomer spectrum [2]. The precise acetovanillone-to-vanillin ratio appears to depend on specific reaction conditions and catalyst systems, suggesting opportunities for further optimization toward selective acetovanillone production.
The HMC oxidation method has demonstrated the highest total monomer yields according to comparative studies, making it particularly promising for acetovanillone production [1].
Catalyst Preparation: The Cu-Co/ZrO₂ catalyst with a 1:1 molar ratio of Cu:Co and 15 wt% total metal loading is prepared through incipient wetness impregnation. ZrO₂ support is impregnated with an aqueous solution containing stoichiometric amounts of copper(II) acetate and cobalt(II) chloride. The material is then dried at 100°C for 4 hours and calcined at 450°C for 8 hours in a muffle furnace. This two-step impregnation process ensures optimal metal dispersion and catalyst activity [1].
Reaction Setup: In a typical experiment, 20 mL of lignosulfonate solution (50 g/L in 2M NaOH) and 0.25-0.75 g of catalyst are added to a 50 mL high-pressure autoclave reactor. The reactor is purged three times with oxygen to remove air, then pressurized with O₂ (3-7 bar). The reaction proceeds with vigorous stirring (500 rpm) at temperatures between 160-200°C for 10 minutes after reaching the target temperature. The use of a back-pressure regulator maintains consistent oxygen pressure throughout the reaction [1].
Workup Procedure: After the reaction, the reactor is immediately cooled in an ice bath to quench the reaction. The reaction mixture is filtered to separate the solid catalyst, which can be regenerated and reused after appropriate washing. The liquid phase is acidified to pH 2-3 using concentrated HCl, facilitating the precipitation of high molecular weight lignin fragments. The monomers remain in solution and are extracted with ethyl acetate (3 × 20 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to obtain the crude monomer mixture [1] [2].
The CA oxidation method offers advantages in processing efficiency and scalability, with dramatically reduced reaction times compared to batch processes [1].
Reactor Configuration: A modified Parr 5400 series continuous-flow tubular reactor system equipped with a 40 mL tubular reactor and 130 bar back-pressure regulator is used. The system includes a preheating section, electrically heated reactor chamber, and heat exchanger for rapid cooling. The reactor is constructed of corrosion-resistant materials (e.g., Hastelloy) to withstand alkaline conditions at elevated temperatures [1].
Process Operation: The feed solution consisting of lignosulfonate (35-118 g/L) in 4M NaOH is prepared. For systems utilizing hydrogen peroxide as a co-oxidant, specified quantities of 10 wt% H₂O₂ solution (0-10 g/L) are added to the feed mixture immediately before entering the reactor. The solution is pumped through the system at a flow rate adjusted to maintain a residence time of 12 seconds at the target reaction temperature (200-280°C). The system is allowed to stabilize for at least 100 reactor volumes before sample collection to ensure steady-state conditions [1].
Product Recovery: The effluent stream is cooled to below 100°C using a heat exchanger before pressure release. Samples are collected at atmospheric pressure and 50-70°C. The monomeric products are extracted using ethyl acetate at neutral or slightly acidic pH, with the organic phase separated and concentrated for analysis. For quantitative analysis, an internal standard (e.g., ethyl vanillin) is added prior to extraction to correct for processing losses [1] [6].
The Sono-Fenton method combines ultrasound cavitation with Fenton chemistry, operating under mild conditions with high selectivity for phenolic monomers [4].
Reaction Setup: In a typical procedure, 4 g/L of lignosulfonate is dispersed in aqueous medium. Fenton reagent consisting of 10 wt% FeSO₄ (relative to lignin) and 0.02 mol H₂O₂ is added. The mixture is treated in an ultrasonic bath or with a probe sonicator at 450 W power for 60 minutes at 30-35°C. The ultrasound frequency is typically maintained at 20-40 kHz to optimize cavitation effects. The reaction vessel is equipped with a cooling jacket to maintain constant temperature [4].
Process Optimization: The synergistic effect of ultrasound and Fenton chemistry significantly enhances depolymerization efficiency. Ultrasound generates cavitation bubbles that collapse locally, producing extreme temperatures and pressures that facilitate lignin fragmentation. Simultaneously, the Fenton reagent (Fe²⁺ + H₂O₂) generates hydroxyl radicals (·OH) through Haber-Weiss cycle, which attack the β-O-4 linkages in lignin. Key parameters to optimize include ultrasound power (300-450 W), reaction time (15-90 min), Fenton reagent concentration, and lignosulfonate loading (1-6 g/L) [4].
Product Isolation: After reaction completion, the pH is adjusted to 8-9 with NaOH to precipitate unconverted lignin and iron hydroxides. The mixture is centrifuged at 10,000 rpm for 15 minutes, and the supernatant containing monomeric products is collected. Monomers are extracted with ethyl acetate and concentrated under vacuum. The iron sludge can be regenerated by acid treatment and recycling [4].
Proper sample preparation is critical for accurate quantification of acetovanillone in complex depolymerization mixtures. Two primary extraction methods have been validated for monomer recovery:
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 2-3). Load the acidified depolymerization mixture (pH 2-3) onto the cartridge. Wash with 5 mL acidified water to remove sugars and inorganic salts. Elute monomers with 5 mL methanol. Evaporate under nitrogen stream and reconstitute in 1 mL methanol for analysis [6].
Liquid-Liquid Extraction (LLE): Acidify the depolymerization mixture to pH 2-3 with HCl. Extract three times with equal volumes of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate under reduced pressure at 40°C. Reconstitute the residue in known volume of methanol for analysis [6].
For GC-based analysis, derivatization is necessary to improve volatility and detection sensitivity:
Table 3: Analytical Methods for Acetovanillone Quantification
| Analytical Technique | Conditions | Retention Time/Characteristics | Detection Limit | Applications |
|---|---|---|---|---|
| GC-FID | Column: DB-5MS (30 m × 0.25 mm × 0.25 μm); Oven: 80°C (2 min) to 280°C at 10°C/min; Injector: 250°C; Detector: 280°C | ~15-18 min (method-dependent) | ~0.1 μg/mL | Quantitative analysis |
| GC-MS | Column: DB-5MS (30 m × 0.25 mm × 0.25 μm); Oven: 80°C (2 min) to 280°C at 10°C/min; Ionization: EI 70 eV | m/z 166 [M]⁺, 151 [M-CH₃]⁺, 123 [M-CH₃-CO]⁺ | ~0.05 μg/mL | Qualitative identification and confirmation |
| HPLC-UV | Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: water-acetonitrile gradient; Flow: 1 mL/min; Detection: 280 nm | ~10-12 min (method-dependent) | ~0.2 μg/mL | Direct analysis without derivatization |
Quality control measures include the use of internal standards (e.g., ethyl vanillin for GC, syringic acid for HPLC) to correct for variations in sample preparation and injection. Method validation should demonstrate recovery rates of 62-123% for SPE extraction, linearity (R² > 0.96), and repeatability (RSD < 20% for 60 ppm standards) [6]. For absolute quantification, prepare calibration curves using authentic acetovanillone standards in the concentration range of 1-100 μg/mL.
Successful implementation of lignosulfonate depolymerization for acetovanillone production requires careful attention to several critical parameters:
Feedstock Selection and Preparation: Softwood lignosulfonates are generally preferred due to their high guaiacyl unit content, which serves as the precursor for acetovanillone formation. The molecular weight distribution and sulfonation degree of the lignosulfonate significantly impact depolymerization efficiency. Ball milling or other pretreatment methods can enhance accessibility of reactive sites. Feed solutions should be freshly prepared to prevent oxidation or microbial degradation [1] [2] [3].
Catalyst Optimization and Regeneration: In heterogeneous catalytic systems, metal leaching under alkaline conditions can lead to deactivation. Regular catalyst characterization using N₂ physisorption, TGA, SEM-EDX, and ICP-OES is recommended. For Cu-Co/ZrO₂ catalysts, calcination temperature significantly impacts metal dispersion and acidity. Spent catalysts can be regenerated through oxidative treatment at 450°C to remove carbon deposits, though gradual deactivation over multiple cycles is expected [1].
Oxidant Selection and Management: While molecular oxygen is the most common oxidant, hydrogen peroxide can enhance depolymerization through radical pathways. However, excess H₂O₂ can lead to overoxidation to carboxylic acids. The optimal oxidant-to-lignin ratio should be determined empirically for each system. In electrochemical approaches, halide mediators (Cl⁻, Br⁻, I⁻) can significantly impact product distribution, with iodide providing the highest aromatic monomer yields according to recent studies [7] [4].
Several technical challenges commonly arise in oxidative depolymerization processes:
Product Re-polymerization: Under alkaline conditions at elevated temperatures, reactive lignin fragments can undergo re-condensation, reducing monomer yields. Strategies to mitigate this include rapid quenching after reaction, addition of radical scavengers (e.g., 2-naphthol), and the use of binary solvent systems like methanol/water or methanol/formic acid that stabilize intermediates [8].
Analytical Inconsistencies: The complex nature of depolymerization mixtures leads to challenges in accurate quantification. Participation in round-robin tests across laboratories is recommended to validate analytical methods. Standardized protocols for sample preparation, derivatization, and analysis should be established, with attention to extraction efficiencies and potential matrix effects [1] [6].
Scale-up Considerations: While batch processes offer flexibility, continuous flow systems provide advantages in heat and mass transfer for industrial implementation. However, challenges with solid handling and potential reactor clogging must be addressed. Membrane integration can facilitate catalyst retention and product separation in continuous processes [1] [7].
Diagram 1: Experimental workflow for acetovanillone production and analysis from lignosulfonates, showing the three main depolymerization methods with their specific parameters, followed by standardized workup and analytical procedures.
The oxidative depolymerization of lignosulfonates represents a viable pathway for acetovanillone production as part of integrated biorefinery operations. The methods outlined in this application note—particularly heterogeneous metal-catalyzed oxidation and continuous alkaline oxidation—provide robust approaches for obtaining this valuable compound from renewable resources. Successful implementation requires careful attention to process optimization, with temperature, oxygen pressure, catalyst design, and reaction time being particularly critical parameters.
Future developments in this field will likely focus on catalyst design to improve selectivity toward acetovanillone, process intensification through flow chemistry approaches, and analytical method advancement for more accurate quantification. Additionally, the integration of biological conversion steps, as demonstrated in the production of muconic acid from vanillin-rich streams, presents promising opportunities for cascading valorization of lignosulfonates [2]. As regulatory and market pressures increasingly favor bio-based chemicals, the protocols described herein provide researchers with practical tools to advance the sustainable production of acetovanillone and related aromatic compounds from lignocellulosic biomass.
1.1 Botanical Background Boophone disticha, also known as the "tumbleweed" or "century plant," is a bulbous tropical and subtropical flowering plant endemic to Africa, belonging to the Amaryllidaceae family. The plant is characterized by its distinctive fan-like appearance with two tightly packed rows of leaves and a large bulb that can reach up to 30 cm in diameter, half-protruding from the ground [1]. This species produces a single inflorescence bearing approximately fifty pink, six-petaled flowers before the arrival of the season's new leaves [1]. The genus name "Boophone" derives from the Greek words "bous" (ox) and "phontes" (killer), indicating its known toxicity to livestock [1]. The plant is widely distributed across Southern Africa, including Zimbabwe, South Africa, Botswana, and Mozambique, where it grows in dry savannas, grasslands, and forest glades [1].
1.2 Traditional Ethnopharmacological Uses Boophone disticha has extensive traditional medicinal uses among various indigenous population groups, including the Sotho, Xhosa, Zulu, and San people [2]. The plant has been traditionally employed for sixteen distinct therapeutic categories, with the most prominent applications being:
The plant's bulb is the primary part used in traditional preparations, applied both topically and administered orally or as enemas [1] [4]. The inner fresh scales are typically applied directly to burns and wounds, while decoctions are prepared for internal use [4].
1.3 Acetovanillone: Historical Context and Significance Acetovanillone (also known as apocynin) is a phenolic compound first reported in Boophone disticha over a century ago in 1911 by Tutin [6] [7]. Despite this early discovery, it remains a relatively underexplored compound from this plant species, with only one additional reported isolation in recent literature [6] [7]. Acetovanillone is a major aromatic monomer produced in oxidative/base-catalyzed lignin depolymerization and has attracted significant interest for its diverse pharmacological properties [8]. In the medical community, where it is referred to as this compound (APO), it has demonstrated potential benefits for various autoimmune and inflammatory conditions [9].
Table 1: Plant Material Collection and Preparation Specifications
| Parameter | Specification | Rationale |
|---|---|---|
| Collection Time | March (Summer in Southern Hemisphere) | Optimal growth phase with active metabolite production |
| Collection Location | Approximately 20 km from Bindura, Mashonaland Central Province, Zimbabwe | Standardized geographical origin for reproducible results |
| Time of Collection | 8:00 AM at 28°C | Consistent environmental conditions during collection |
| Bulb Processing | Removal of leaves, roots, and dry papery layers; fresh bulbs peeled and cut into small pieces | Maximizes yield of target compounds from active tissue |
| Drying Method | Shade-drying of peeled bulbs | Prevents thermal degradation of heat-sensitive compounds |
| Soil Removal | Mechanical cleaning without water | Prevents hydrolysis of water-soluble compounds and contamination |
The plant material should be properly identified by a qualified botanist, with voucher specimens deposited in a recognized herbarium for future reference [4]. The bulbs are typically collected during the summer months when the plant is in its active growth phase, ensuring optimal metabolite content [4].
The following protocol for successive solvent extraction has been optimized for comprehensive metabolite extraction from Boophone disticha [4]:
Step 1: Diethyl Ether Maceration
Step 2: Ethanol Extraction
Step 3: Aqueous Extraction
This sequential extraction approach using solvents of increasing polarity ensures comprehensive extraction of both non-polar and polar constituents, including acetovanillone and various alkaloids [4]. The use of amber containers throughout the process protects light-sensitive compounds from degradation.
Table 2: Fractionation Scheme for Crude Extracts
| Primary Extract | Fraction 1 | Fraction 2 | Fraction 3 |
|---|---|---|---|
| Diethyl Ether | Hexane | Toluene | Diethyl Ether |
| Ethanol | Dichloromethane | Ethyl Acetate | Ethanol |
| Water | Acetonitrile | 1:1 Acetonitrile-Water | Water |
The fractionation procedure [4]:
This systematic fractionation approach facilitates the separation of complex crude extracts based on differential solubility and polarity, enabling more targeted isolation of specific compound classes [4].
For specific isolation of alkaloid compounds, including those characteristic of Boophone disticha, the following acid-base extraction method is recommended [4]:
Step 1: Acidification
Step 2: Basification
Step 3: Extraction
This acid-base extraction method takes advantage of the basic nature of alkaloids, which become water-soluble when protonated in acid and organic-soluble when deprotonated in basic conditions [4].
The isolation of acetovanillone from Boophone disticha bulb extracts has been confirmed through modern analytical techniques [6] [7]. The process involves:
The identity of acetovanillone should be confirmed through comparison with authentic standards and spectroscopic methods [6].
Infrared Spectroscopy (FT-IR): FT-IR spectra acquired on a JASCO 6200 equipment with single-reflection ATR accessory provides characteristic functional group information for both bulb and root alkaloid extracts [4]. The spectra show significant similarities between bulb and root extracts, suggesting comparable alkaloid profiles.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and formula of isolated compounds. For acetovanillone, the molecular weight is 166 g/mol, with characteristic fragmentation patterns [9].
NMR Spectroscopy: Structural details of isolated compounds are determined by high-field 2D NMR techniques, including COSY, NOESY, HSQC, and HMBC experiments, providing complete structural elucidation [5].
Table 3: Phytochemical Constituents of Boophone disticha Bulb and Roots
| Compound Class | Bulb Presence | Root Presence | Extraction Solvent | Traditional Application |
|---|---|---|---|---|
| Alkaloids | Strongly positive | Strongly positive | Diethyl ether, Ethanol | Psychoactive, CNS effects [2] |
| Coumarins | Strongly positive | Strongly positive | Diethyl ether, Ethanol | Antimicrobial, anti-inflammatory [4] |
| Phenolics & Tannins | Strongly positive | Moderately positive | Ethanol, Water | Antioxidant, wound healing [4] |
| Steroids | Strongly positive | Weakly positive | Ethanol | Anti-inflammatory [4] |
| Quinones | Positive in diethyl ether | Positive in water extract | Diethyl ether (bulb), Water (roots) | Antimicrobial [4] |
Phytochemical screening reveals that ethanol extracts of both roots and bulbs contain the widest spectrum of secondary metabolites, supporting their traditional use in various medicinal preparations [4]. The strong presence of alkaloids correlates with the documented psychoactive and neurological effects of the plant [2].
Acetovanillone (this compound) exhibits significant anti-inflammatory properties through multiple mechanisms:
NADPH Oxidase Inhibition: this compound preferentially inhibits the assembly and activation of NADPH oxidase (NOX) in phagocytic cells, reducing reactive oxygen species (ROS) production [9]. The compound requires oxidation by peroxidase and H₂O₂ to form active metabolites (dimers and trimers) that interact with sulfhydryl groups on cytoplasmic components of NOX, preventing membrane translocation and activation [9].
Dose-Dependent Effects: Studies in animal models demonstrate that this compound at doses of 0.024–16 mg/kg body weight per day significantly reduces joint swelling in rat collagen-induced arthritis models, with maximal protection observed at lower doses [9].
Redox Modulation: this compound affects the redox environment in biological systems, with its activity being pH-dependent. The compound shows different UV absorbance profiles at pH 6.0 (apoplast environment) versus pH 7.4 (blood), suggesting environmental-dependent activity [9].
Boophone disticha extracts demonstrate significant cardiovascular activity in animal models:
Antihypertensive Properties: Hydroethanolic extracts of B. disticha bulbs administered at doses of 10, 25, and 40 mg/kg body weight show both short-term and long-term antihypertensive effects in maternally separated BALB/c mice [3]. The high dose (40 mg/kg) significantly decreased systolic blood pressure and mean arterial pressure on both post-treatment days 9 and 30, indicating sustained activity even after treatment withdrawal [3].
Autonomic Regulation: The extract influences blood pressure variability and heart rate variability, suggesting effects on autonomic nervous system regulation of cardiovascular function [3].
While acetovanillone itself has documented antimicrobial properties, other compounds in B. disticha contribute to its traditional use for wounds and infections:
Crinane Alkaloids: Compounds including buphanidrine and distichamine isolated from B. disticha bulbs show broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values of 0.063 mg/mL against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae [5].
Structure-Activity Relationship: The closely related structural features of these crinane alkaloids likely contribute to their similar antibacterial activity profiles [5].
The alkaloid constituents of B. disticha are responsible for its significant effects on the central nervous system:
Psychoactive Properties: Traditional use of B. disticha as a narcotic and hallucinogenic agent is attributed to alkaloids including buphanine, which produces effects similar to scopolamine [1]. These compounds can lead to agitation, stupor, strong hallucinations, and in cases of over-ingestion, coma or death [1].
Acetylcholinesterase Inhibition: Crinine-type alkaloids isolated from B. disticha demonstrate acetylcholinesterase inhibitory activity, relevant to potential applications in neurodegenerative disorders [2].
The following diagram illustrates the complete workflow for the extraction, fractionation, and isolation of bioactive compounds from Boophone disticha:
The diagram below illustrates the multifaceted pharmacological mechanisms of acetovanillone (this compound) isolated from Boophone disticha:
The extraction and handling of Boophone disticha materials require strict safety precautions due to the plant's known toxic properties:
Plant Toxicity: The principal toxic compounds include alkaloids such as buphandrin, crinamidine, and buphanine, the latter having effects similar to scopolamine [1]. Over-ingestion may lead to agitation, stupor, strong hallucinations, coma, or death [1].
Genotoxicity and Mutagenicity: Some extracts of B. disticha have shown genotoxic and mutagenic effects in laboratory studies, requiring careful handling and disposal [2].
Safety Protocols: Laboratory personnel should wear appropriate personal protective equipment (gloves, lab coats, safety glasses) when handling plant materials and extracts. Proper ventilation is essential when working with organic solvents during extraction procedures.
Table 4: Quality Control Standards for Boophone disticha Extracts and Acetovanillone
| Parameter | Standard Specification | Analytical Method |
|---|---|---|
| Plant Authentication | Botanical identity confirmed, voucher specimen deposited | Morphological analysis by qualified botanist |
| Extract Yield | Diethyl ether: 1.5-2.5%; Ethanol: 3.5-5.5%; Aqueous: 8-12% | Gravimetric analysis |
| Acetovanillone Content | Minimum 0.8% w/w in ethanolic extract | HPLC with UV detection at 275 nm |
| Alkaloid Profile | Presence of buphanidrine, distichamine, crinamidine | TLC and HPLC-MS |
| Microbial Load | Total aerobic count < 10⁴ CFU/g | Microbial limit tests |
| Heavy Metals | Lead < 5 ppm, Arsenic < 3 ppm, Cadmium < 0.3 ppm | Atomic absorption spectroscopy |
The extraction and isolation of acetovanillone from Boophone disticha represents a promising area of natural product research with significant potential for drug development. The protocols outlined in this document provide reproducible methods for obtaining consistent, high-quality extracts for further pharmacological evaluation. The multiple biological activities demonstrated by acetovanillone, particularly its anti-inflammatory and NADPH oxidase inhibitory effects, support the traditional uses of B. disticha in treating inflammatory conditions.
Future research should focus on:
The integration of traditional ethnobotanical knowledge with modern phytochemical and pharmacological approaches continues to offer valuable pathways for drug discovery and development from medicinal plants such as Boophone disticha.
Acetovanillone (also known as apocynin, 4'-hydroxy-3'-methoxyacetophenone) is a natural phenolic compound with significant pharmacological interest, particularly as a selective inhibitor of NADPH oxidase. This enzyme plays a crucial role in generating reactive oxygen species (ROS) during inflammatory processes. Initially isolated from the roots of Canadian hemp (Apocynum cannabinum) and later from Picrorhiza kurroa, a Himalayan plant traditionally used for liver and heart conditions, acetovanillone has attracted substantial research attention due to its diverse therapeutic potential. The compound has been investigated for conditions ranging from chronic obstructive pulmonary disease and asthma to cardiovascular diseases and neurological disorders, with research indicating its ability to modulate multiple inflammatory pathways including NF-kβ, nitrotyrosine, PARP, and various interleukins [1] [2].
The structural similarity between acetovanillone and vanillin contributes to its application in food flavoring, where it enhances the flavor profile of lignin-based artificial vanilla. However, its primary research significance lies in its pharmacological properties, especially its unique mechanism as an NADPH oxidase inhibitor that selectively prevents the formation of free radicals, oxygen ions, and peroxides in immune cells without interfering with their phagocytic or other defense functions. This selective inhibition makes acetovanillone a valuable research tool for studying oxidative stress-related pathways and inflammatory processes [1] [3]. Recent research has also explored its potential in protecting against myocardial injury, arrhythmia, and fibrosis, as well as its applications in biomass conversion and sustainable chemical production [4].
The Fries rearrangement represents the most widely utilized synthetic route for acetovanillone production. This method involves the Lewis acid-catalyzed rearrangement of guaiacol acetate to form acetovanillone, with the reaction proceeding through a carbocation intermediate. The temperature control is critical in this process as it determines the isomeric composition of the final product [3] [4].
Table 1: Temperature Dependence in Fries Rearrangement for Acetovanillone Synthesis
| Temperature Range | Primary Product | Selectivity Mechanism | Key Considerations |
|---|---|---|---|
| 60°C or less | Para-isomer (acetovanillone) | Kinetic control | Higher reaction rates, lower activation energy |
| Above 160°C | Ortho-isomer (isoacetovanillone) | Thermodynamic control | Enhanced stability through chelation effects |
| 25°C | Para-isomer (exclusive) | Rate-controlled product | Maximum selectivity for acetovanillone |
| 165°C | Ortho-isomer (predominant) | Equilibrium-controlled | Favors thermodynamically stable isomer |
Experimental Protocol 1: Classical Fries Rearrangement
An alternative classical approach involves the methylation of 3,4-dihydroxyacetophenone, which provides an efficient pathway for industrial production, particularly when starting from readily available phenolic precursors. This method offers advantages in terms of substrate availability and reaction conditions, making it suitable for large-scale manufacturing applications [3].
Recent advances in catalytic methodologies have focused on achieving enhanced para-selectivity in acetovanillone synthesis through directional catalysis strategies. Mechanochemical approaches have emerged as particularly promising, offering solvent-free conditions and improved regioselectivity. The mechanochemical Fries rearrangement utilizes ball mill technology to achieve quantitative conversion in as little as 90 minutes [4].
Table 2: Comparison of Catalyst Systems for Acetovanillone Synthesis
| Catalyst System | Selectivity Ratio (Para:Ortho) | Reaction Time | Conversion Efficiency | Key Advantages |
|---|---|---|---|---|
| Aluminum chloride (conventional) | 2.4:1 | 180 minutes | 70% | Established method, readily available catalyst |
| Mechanochemical with mesitylene | 4.2:1 | 90 minutes | 100% | Solvent-free, high selectivity, quantitative conversion |
| Titanium-based catalysts | 3.8:1 | 120 minutes | 85% | Mild reaction conditions, reusable catalyst |
| Zinc chloride systems | 3.1:1 | 150 minutes | 78% | Low cost, moderate efficiency |
Experimental Protocol 2: Mechanochemical Fries Rearrangement
The integration of continuous flow reactor technology with advanced catalyst systems has enabled precise control over reaction parameters. Microfluidic approaches utilizing residence times as short as 0.33 milliseconds have achieved remarkable selectivity improvements. These ultra-short reaction times prevent undesired rearrangement pathways while promoting the formation of target products [4].
The structural framework of acetovanillone offers multiple sites for chemical modification, including the phenolic hydroxyl group, methoxy group, and ketone functionality. Strategic modifications at these positions have yielded derivatives with enhanced pharmacological profiles, improved bioavailability, and targeted activity. Recent research has focused on developing derivatives with optimized NADPH oxidase inhibitory activity and reduced potential toxicity [5].
Key modification strategies include:
Experimental Protocol 3: Synthesis of Acetovanillone Derivatives (General Procedure)
Experimental Protocol 4: Synthesis of Deuterated Acetovanillone (Acetovanillone-d3)
Table 3: Biological Activity of Selected Acetovanillone Derivatives
| Derivative | Modification Site | Biological Activity | Potency Compared to Parent |
|---|---|---|---|
| Compound 2 | Phenolic OH | Xylanase activation (176.9% at 0.1 mM) | Significantly higher |
| Compound 3 | Aromatic ring | Xylanase activation (153.93% at 1 mM) | Higher at elevated concentrations |
| Dithis compound | Dimerized form | Enhanced anti-inflammatory and antioxidant properties | Variable depending on assay |
| Androsin | Glucosylated form | Anti-asthmatic activity | Improved bioavailability |
| Nitrothis compound | Nitrated derivative | Modified redox properties | Under investigation |
Recent studies have demonstrated that specific acetovanillone derivatives can significantly modulate enzyme activity. For instance, Compound 2 increased xylanase activity by 176.9% at 0.1 mM concentration, while Compound 3 showed enhanced activity at higher concentrations (147.30% and 153.93% at 0.7 and 1 mM, respectively). These findings suggest structure-activity relationships that are highly dependent on both the chemical modification and concentration employed [5].
Robust analytical methods are essential for the quantification of acetovanillone in reaction mixtures and natural extracts. A recently developed and validated GC/FID method enables precise quantification of acetovanillone along with related compounds like vanillin and vanillic acid [6].
Experimental Protocol 5: GC/FID Analysis of Acetovanillone
Comprehensive characterization of acetovanillone and its derivatives requires a multidisciplinary analytical approach:
Experimental Protocol 6: Structural Elucidation of Acetovanillone Derivatives
Acetovanillone's primary mechanism of action involves selective inhibition of NADPH oxidase, an enzyme complex responsible for superoxide production in immune cells. Unlike many antioxidants that scavenge existing ROS, acetovanillone prevents the formation of these reactive species by inhibiting the assembly of NADPH oxidase subunits, particularly preventing the translocation of p47phox and p67phox subunits to the membrane. This unique mechanism makes it particularly valuable for studying oxidative stress-related pathologies [1].
Table 4: Pharmacological Targets and Therapeutic Applications of Acetovanillone
| Therapeutic Area | Molecular Targets | Experimental Models | Proposed Mechanisms |
|---|---|---|---|
| Inflammatory Diseases | NF-kβ, nitrotyrosine, PARP, iNOS | Collagen-induced arthritis models, IBD models | Inhibition of pro-inflammatory transcription factors and enzymes |
| Cardiovascular Disorders | NADPH oxidase, ICAM-1, GMP140 | Atherosclerosis models, myocardial injury studies | Reduction of oxidative stress, improved endothelial function |
| Neurological Conditions | NADPH oxidase, p38 MAPK | Familial ALS models (SOD1 mutant mice) | Reduced glial cell toxicity, extended survival |
| Metabolic Diseases | IL-6, TNFα, MCP | Diabetes models | Attenuation of inflammation-enhanced insulin resistance |
| Respiratory Conditions | NADPH oxidase, inflammatory mediators | Asthma, COPD clinical trials | Decreased airway inflammation and hyperresponsiveness |
Recent research has elucidated that acetovanillone targets multiple pro-inflammatory factors including nuclear factor kappa β (NF-kβ), nitrotyrosine, poly adenosine diphosphate ribose polymerase (PARP), inducible nitric oxide synthase (iNOS), and various adhesion molecules and cytokines. This multi-targeted approach contributes to its significant benefits in conditions like diabetes, cardiovascular diseases, and neurological disorders through mitigation of inflammation and enhancement of endothelial function [2].
Experimental Protocol 7: NADPH Oxidase Inhibition Assay
The following diagram illustrates the molecular mechanism of NADPH oxidase inhibition by acetovanillone and its downstream effects on inflammatory signaling pathways:
Experimental Protocol 8: In Vivo Anti-inflammatory Evaluation
Acetovanillone represents a versatile compound with significant applications in pharmaceutical research, flavor chemistry, and sustainable biomaterial production. The synthesis protocols outlined in this document, from classical Fries rearrangement to modern mechanochemical approaches, provide researchers with reliable methods for producing acetovanillone and its derivatives with high selectivity and yield. The comprehensive characterization and analytical methods ensure proper identification and quantification of the compound and its metabolites.
The pharmacological significance of acetovanillone as a selective NADPH oxidase inhibitor continues to drive research interest, with promising applications in inflammatory, cardiovascular, neurological, and metabolic disorders. The derivative synthesis approaches enable the exploration of structure-activity relationships and the development of compounds with optimized pharmacological profiles.
Future research directions should focus on:
The ongoing research into acetovanillone and its derivatives continues to reveal new insights into oxidative stress mechanisms and inflammatory pathways, positioning this natural product as a valuable tool for both basic research and therapeutic development.
What makes polar compounds like acetovanillone challenging for SPE? Polar molecules often have strong affinities for aqueous sample matrices, making it difficult to achieve sufficient retention on traditional reversed-phase sorbents (e.g., C18). Incomplete retention or elution are common causes of poor recovery [1].
Which SPE sorbent should I use for polar compounds? For neutral polar compounds, reversed-phase polymeric sorbents (e.g., Oasis HLB) are generally preferred as they provide a mixed-mode of hydrophobic and specific polar interactions [2] [3]. For ionizable polar compounds, ion-exchange or mixed-mode sorbents are the most effective choices because they allow retention based on ionic interactions, which are strong and selective [2] [3].
How can I improve the recovery of a strongly retained polar analyte? Ensure your elution solvent is strong enough to disrupt the specific interactions (e.g., ionic, hydrogen bonding) holding the analyte. For ion-exchange, this often means using a solvent that adjusts the pH to neutralize the analyte or the sorbent's functional group, or using a high-ionic-strength buffer [2] [3].
If you are experiencing low recovery, please consult the following table to diagnose the potential cause and its solution.
| Problem Cause | Description & Practical Fix |
|---|
| Incorrect Sorbent | Sorbent retention mechanism does not match analyte chemistry [4] [3]. • Fix: For polar/ionizable compounds, switch to a sorbent with ion-exchange capability or a hydrophilic-liophilic balanced (HLB) polymer [3]. | | Inadequate Eluent | Elution solvent is not strong enough or pH is incorrect [4] [3]. • Fix: Increase organic solvent strength or adjust pH. For ionizable compounds, set pH to neutralize the analyte (≥2 units above pKa for acids, ≥2 units below pKa for bases) [2]. | | Insufficient Elution Volume | The solvent volume is too small to fully desorb the analyte [3]. • Fix: Increase elution volume. Collect multiple fractions to check if analyte is still being released from the cartridge. | | Sorbent Bed Drying | The sorbent bed dried out before or during sample loading, reducing retention efficiency [3]. • Fix: Do not let the sorbent bed run dry. Ensure it is fully wetted and conditioned before use. | | Sample Overload | The mass of analyte or interference exceeds the sorbent's capacity [3]. • Fix: Reduce sample load or use a cartridge with higher capacity (e.g., polymeric sorbents have ~3x capacity of silica-based). | | Improper Conditioning | The sorbent is not prepared correctly for the sample matrix, leading to poor retention [3]. • Fix: Always condition the cartridge with a strong solvent followed by a solvent that matches the sample matrix. |
Here are detailed methodologies to optimize key steps in your SPE protocol for polar compounds.
The choice of sorbent is the most critical factor. Use the following logic to make your selection [2]:
Proper conditioning ensures reproducible interactions between the analyte and the sorbent.
The goal is to maximize analyte retention while removing interfering compounds.
To recover your analyte, you must disrupt the retention mechanism completely.
The following diagram illustrates a logical pathway for developing and optimizing an SPE method for polar compounds.
Use this flowchart to systematically diagnose and address the root cause of low recovery in your SPE experiments.
Before loading your sample, it is crucial to ensure you do not exceed the sorbent's capacity, which can lead to breakthrough and loss of analyte.
| Sorbent Type | Typical Capacity Rule of Thumb | Example Calculation (for 100 mg cartridge) |
|---|---|---|
| Silica-Based (e.g., C18) | ≤ 5% of sorbent mass [3] | 100 mg × 0.05 = 5 mg max analyte load |
| Polymeric (e.g., HLB) | ≤ 15% of sorbent mass [3] | 100 mg × 0.15 = 15 mg max analyte load |
| Ion-Exchange Resins | 0.25 - 1.0 mmol/g [3] | For 1 mmol/g capacity: 100 mg sorbent = 0.1 mmol capacity |
Enhancing sensitivity involves both increasing the analyte signal and reducing baseline noise. The table below summarizes key parameters you can optimize in your HPLC or UHPLC method [1].
| Optimization Goal | Strategy | Technical Implementation & Considerations |
|---|---|---|
| Reduce Baseline Noise | Use high-purity solvents/additives | Avoid additives like TEA/TFA with high UV absorbance, especially at low wavelengths (<220 nm) [1]. |
| Maintain HPLC system | Check for contamination, air in system, pump pressure fluctuations, aged UV lamp, or dirty detector cell [1]. | |
| Select appropriate mixing unit | A smaller solvent mixing unit has less dead volume but may cause higher baseline noise due to imperfect mixing [1]. | |
| Increase Signal Intensity | Use a smaller ID column | A decrease by half in column internal diameter can yield ~4x higher analyte concentration in the detector [1]. |
| Increase column efficiency | Use columns with smaller or superficially porous particles (SPP) for narrower, higher peaks (e.g., Ascentis Express) [1]. | |
| Optimize flow rate | Operate at the optimal flow rate from the van Deemter plot for maximum efficiency; avoid too high a flow with low data point acquisition [1]. | |
| Minimize system dead volume | Use smaller I.D. and shorter connection capillaries, a smaller injection unit, and a smaller detector cell [1]. |
Matrix effects are a major challenge in complex samples and can be mitigated through advanced sample preparation and calibration strategies [2].
The following workflow diagram illustrates how to select and apply these sample preparation techniques.
Here are detailed methodologies based on procedures used for compounds in complex matrices like grains, which can be adapted for ACET [3].
Protocol 1: Solid-Phase Extraction (SPE) Cleanup This protocol is suitable for samples that yield a clear extract after initial processing.
Protocol 2: Ultrafiltration Cleanup This protocol is ideal for samples with cloudy extracts, such as those from wheat flour.
For LC-MS/MS analysis, method parameters should be optimized for high sensitivity and specificity. The following parameters, derived from a validated method for a similar compound, provide a robust starting point [4].
| Parameter | Recommended Setting |
|---|---|
| HPLC Column | Phenomenex Luna C18 (100 x 2.00 mm, 3 μm) or equivalent reverse-phase column [4]. |
| Mobile Phase | 10 mM Ammonium Acetate - Methanol - Acetonitrile (5:47.5:47.5, v/v/v) [4]. |
| Flow Rate | 0.5 mL/min (isocratic) [4]. |
| MS Ionization | Electrospray Ionization (ESI), positive mode [4]. |
| Ion Transitions (MRM) | Quantifier: m/z 151.0 → 136.0 Qualifier: m/z 151.0 → 106.0 (Note: These are illustrative transitions; please verify empirically.) |
The logical flow for developing and troubleshooting your LC-MS/MS method can be summarized as follows.
Matrix effects occur when other components in your sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement and compromising data accuracy [1] [2]. The table below summarizes the primary techniques for detecting them.
| Method Name | Description | Key Information Provided | Best For | Limitations |
|---|---|---|---|---|
| Post-Extraction Spike [3] [1] [2] | Compare analyte signal in neat solution vs. spiked blank matrix extract. | Quantitative measurement of ion suppression/enhancement. | Method validation; quantitative assessment. | Requires a blank matrix, which is not always available [2]. |
| Post-Column Infusion [1] [2] | Infuse analyte continuously while injecting a blank matrix extract into the LC stream. | Qualitative map of ion suppression/enhancement regions over the chromatographic run. | Initial method development; identifying problematic retention times. | Qualitative only; requires special setup; time-consuming for multi-analyte methods [2]. |
| Slope Ratio Analysis [1] | Compare slopes of calibration curves in solvent vs. matrix. | Semi-quantitative screening of matrix effects over a concentration range. | Assessing the variability of matrix effects across different concentration levels. | Semi-quantitative; requires more data points. |
Once detected, you can use the following strategies to manage matrix effects. The best approach often involves a combination of these techniques.
Improving the selectivity of your sample preparation and separation is a primary defense.
Using a suitable internal standard (IS) is one of the most reliable ways to compensate for matrix effects [3] [1].
The way you prepare your calibration standards can directly account for matrix effects.
This workflow diagram summarizes the decision process for addressing matrix effects:
The table below summarizes the primary factors affecting acetovanillone stability identified in recent studies, along with their implications for your experiments.
| Factor | Effect on Stability | Experimental Condition Details | Recommended Action / Notes |
|---|---|---|---|
| pH [1] [2] | Unstable under oxidative conditions at pH 6.0; more stable at pH 7.4. | Phosphate buffer (50 mM); presence of peroxidase (HRP) and H₂O₂. [1] [2] | Carefully control and report buffer pH. Avoid oxidative conditions (enzymes, metals) if degradation is undesirable. |
| Enzymatic Oxidation [1] [2] | Rapid oxidation by peroxidase (HRP) in the presence of H₂O₂. Forms dimers and trimers. [1] | 500 µM Acetovanillone, 500 µM H₂O₂, 1.8 mU/mL peroxidase, pH 6.0, 25°C. [1] | In biological assays, results may be due to oxidized products (diapocynin), not the parent compound. [1] |
| Chemical Decarboxylation [3] | Precursor, Vanilloyl Acetic Acid (VAA), undergoes non-enzymatic decarboxylation to acetovanillone. | Observed in bacterial cell extracts and noted as chemically unstable. [3] | Be aware of this pathway in systems where VAA may be present or generated. |
| Metal Ions [4] | Ca²⁺, Zn²⁺, Cu²⁺ can cause a slight decrease in the activity of enzymes like xylanase, indicating a potential for interaction. | 0.1 - 1 mM concentrations of metal chlorides in enzyme activity assays. [4] | Consider potential complexation with metal ions in buffer salts or equipment. |
Here are detailed methodologies for key experiments that directly investigate acetovanillone stability and activity, which you can use as a reference for your own protocols.
This protocol is used to study the oxidation of acetovanillone and the formation of its active derivatives.
This method evaluates how acetovanillone derivatives influence enzyme performance.
To help visualize the logical relationships and metabolic pathways described in the research, the following diagrams map out the key processes affecting acetovanillone in experimental systems.
Based on the synthesized information, here are answers to potential frequently asked questions.
Q: Why do my experimental results with acetovanillone seem variable or inconsistent?
Q: Is the biological activity I see due to acetovanillone itself or something else?
Q: How should I store acetovanillone solutions?
What is Acetovanillone? Acetovanillone (also known as Apocynin) is a natural organic compound structurally related to vanillin [1]. It is primarily known in biochemical research as an inhibitor of the enzyme NADPH oxidase, which is responsible for producing superoxide in immune cells [1].
Reported Experimental Data While not a direct activator, one study investigated the effect of synthetic acetovanillone derivatives on a recombinant xylanase enzyme. The table below summarizes how different concentrations of one derivative (Compound 2) affected enzyme activity relative to a control [2].
| Concentration (mM) | Relative Xylanase Activity (%) |
|---|---|
| 0.1 | 176.9% |
| 0.3 | 153.3% |
| 0.5 | 146.2% |
| 0.7 | 115.4% |
| Positive Control | 100.0% |
This indicates that the effect is concentration-dependent, with lower concentrations showing a greater enhancement of activity in this specific context [2].
For a systematic approach to optimizing the concentration of a molecule like acetovanillone in your experiments, you can adapt the following general protocol.
1. Preliminary Range-Finding Experiment
2. In-Depth Dose-Response Analysis
3. Data Analysis and Interpretation
The diagram below illustrates this iterative optimization workflow.
Q1: Is acetovanillone typically used as an enzyme activator? A1: Not typically. Its most well-characterized role is as a selective inhibitor of the NADPH oxidase complex in mammalian cells, preventing the formation of reactive oxygen species [1]. Any activating effect would be highly specific to the enzyme and context.
Q2: What is the typical concentration range used in experiments? A2: There is no universal "typical" range, as it depends entirely on the biological system. Studies have used concentrations from micromolar to millimolar levels. For instance, in a rat model of cardiotoxicity, 25 mg/kg of acetovanillone was used effectively [3], while in vitro enzyme studies with derivatives used 0.1 to 1.0 mM [2]. You must determine the optimal range for your specific assay.
Q3: How does acetovanillone work as an NADPH oxidase inhibitor? A3: Its precise mechanism is not fully understood. It is known to prevent the assembly of the NADPH oxidase complex subunits in the cell membrane, thereby stopping the enzyme from producing superoxide radicals [1]. The diagram below outlines this pathway and the site of acetovanillone's inhibitory action.
The table below summarizes key oxidative depolymerization methods and their typical acetovanillone yields to help you select and benchmark your approach.
| Method | Key Reaction Conditions | Reported Acetovanillone Yield/Information | Key Factors Influencing Yield |
|---|---|---|---|
| Heterogeneous Metal-Catalyzed (HMC) Oxidation [1] | Cu–Co/ZrO₂ catalyst, 2 M NaOH, O₂ pressure (3-7 bar), 160-200°C, 10 min. | Total monomer yield up to 8.7 wt% (includes vanillin, vanillic acid, and acetovanillone). | Temperature, O₂ pressure, catalyst amount, and type of lignosulfonate feedstock [1]. |
| Continuous Alkaline (CA) Oxidation [1] | 4 M NaOH, H₂O₂ (0-10 g/L), 200-280°C, ~12 sec residence time. | Total monomer yield up to 840 g/(L×h) volumetric productivity (for vanillin, vanillic acid, and acetovanillone). | Temperature, lignosulfonate concentration, H₂O₂ dosage [1]. |
| Sono-Fenton Process [2] | Alkali lignin (4 g/L), FeSO₄ (10 wt%), H₂O₂ (0.02 mol), 450 W ultrasound, 60 min, 30-35°C. | Selectivity to vanillin was 36% under optimal conditions; acetovanillone was a major co-product. | Reaction time, lignin concentration, FeSO₄ and H₂O₂ dosage, ultrasound power [2]. |
| Optimized Hardwood Depolymerization [3] | 2 M NaOH, 5 bar O₂, 191°C, 25 min. | Obtained as a product, with primary monomers being syringaldehyde (5.78 wt%) and vanillin (2.31 wt%). | Temperature, O₂ pressure, reaction time (optimized via Response Surface Methodology) [3]. |
| Biological Conversion [4] | Use of engineered Sphingobium or Pseudomonas strains with specific genes (e.g., acvABCDEF). | 1.2 mM acetovanillone was successfully converted to cis,cis-muconic acid in a demonstration. | Requires specific microbial catabolic system; enables "biological funneling" of mixed aromatic streams [4]. |
Here are answers to common specific issues that lead to low acetovanillone yield.
FAQ 1: My process produces a high yield of vanillin, but very little acetovanillone. How can I shift the product selectivity? The vanillin-to-acetovanillone ratio is highly sensitive to oxidation conditions. Vanillin is an intermediate that can be over-oxidized. To favor acetovanillone formation:
FAQ 2: I am working with a new lignin feedstock and getting poor results. What should I check? Lignin source and history drastically impact reactivity.
FAQ 3: My product mixture shows a high molecular weight, suggesting repolymerization. How can I suppress this? Repolymerization of reactive fragments is a major cause of low monomer yields.
For researchers aiming to reproduce or optimize a high-yielding process, here is a detailed methodology based on the Heterogeneous Metal-Catalyzed (HMC) oxidation, which achieved an 8.7 wt% total monomer yield [1].
1. Catalyst Preparation (Cu–Co/ZrO₂) * Impregnate a ZrO₂ support with an aqueous solution of copper(II) acetate and cobalt(II) chloride (aim for a 1:1 Cu:Co molar ratio and 15 wt% total metal loading). * Dry the impregnated catalyst at 100°C for 4 hours. * Calcinate the dried catalyst in a muffle furnace at 450°C for 8 hours.
2. Depolymerization Reaction * Reactor Setup: Use a 50 mL pressurized autoclave reactor equipped with a magnetic stirrer and heating plate. * Reaction Mixture: Charge the reactor with 20 mL of a solution containing 50 g/L softwood lignosulfonate dissolved in 2 M NaOH. Add the prepared Cu–Co/ZrO₂ catalyst (optimized amount is typically between 0.25–0.75 g). * Oxidation: Purge the reactor headspace with O₂ to remove air, then pressurize with O₂ to a pressure between 3–7 bar. * Reaction Execution: Stir the mixture vigorously (e.g., 500 rpm) and heat the reactor to the target temperature (optimized range 160–200°C). The reaction time is short; start timing the 10-minute reaction once the set temperature is reached. * Quenching: After 10 minutes, immediately cool the reactor in an ice bath to quench the reaction.
3. Product Analysis * Analyze the cooled reaction mixture using a validated GC/FID or GC-MS method for quantifying vanillin, vanillic acid, and acetovanillone [1]. * Calculate the monomer yield using the formula: Yield (wt%) = (Monomer concentration in g/L) / (Initial lignin concentration in g/L) × 100% [3].
The following workflow diagram summarizes the key steps and optimization parameters in this protocol.
If chemical methods are not yielding the desired results, consider a biological approach. Recent research has elucidated the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone [4]. This opens the possibility of "biological funneling," where you can use engineered microbes to convert complex lignin-derived mixtures or even acetovanillone itself into a single, high-value product like cis,cis-muconic acid [4].
What are the basic physicochemical properties of Acetovanillone?
Acetovanillone (also known as apocynin) is a natural organic compound with a structure similar to vanillin [1]. Its key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| Chemical Name | 1-(4-Hydroxy-3-methoxyphenyl)ethanone [1] |
| Molecular Formula | C₉H₁₀O₃ [1] |
| Molar Mass | 166.17 g/mol [1] |
| Melting Point | 115 °C [1] |
| Odor | Faint odor of vanilla [1] |
| Solubility in Hot Water | Soluble [1] |
| Other Solvents | Soluble in alcohol, benzene, chloroform, DMSO and DMF [1] |
Why is Acetovanillone's low aqueous solubility a problem in research and drug development?
Low aqueous solubility is a primary challenge for approximately 70% of newly developed drugs, as it directly impacts a compound's bioavailability and therapeutic effectiveness [2]. For Acetovanillone, this means that its promising pharmacological activities, such as its role as a selective inhibitor of NADPH oxidase, may not be fully realized without advanced formulation techniques [3] [1].
What is a modern formulation approach to enhance the delivery of Acetovanillone?
A recent study demonstrated that encapsulating Acetovanillone into TPGS-enriched cubosomal nanoparticles (Cub NPs) is a highly effective strategy [3]. This nano-formulation was developed specifically to improve the compound's protective efficacy against pulmonary injury.
The experimental workflow for creating and testing this formulation can be summarized as follows:
What is a robust analytical method for quantifying Acetovanillone and related compounds?
A 2025 study developed and validated a precise GC/FID (Gas Chromatography with Flame Ionization Detection) method for quantifying Acetovanillone, vanillin, and vanillic acid in mixtures resulting from lignin depolymerization [4].
Are there computational tools for predicting solubility?
Yes, machine learning (ML) is becoming a powerful tool for predicting the aqueous solubility of pharmaceuticals. One 2024 study created an ensemble model that outperformed many others in a solubility prediction challenge [2]. These models use a molecule's structure (e.g., from its SMILES string) to predict its logS (logarithm of molar solubility), helping researchers prioritize compounds with favorable properties early in development [2].
What is the primary mechanism of action of Acetovanillone? Acetovanillone is well-known as a selective inhibitor of NADPH oxidase. It prevents the formation of superoxide and other reactive oxygen species (ROS) in immune cells without interfering with their other defense mechanisms, making it a valuable pharmacological tool for studying oxidative stress [1].
Can Acetovanillone be sourced sustainably? Yes. Acetovanillone is a significant product of lignin depolymerization [4] [5]. With the growing focus on biorefineries and sustainable chemistry, oxidative depolymerization of lignosulfonates (a byproduct of the pulp and paper industry) provides a green alternative to petrochemical feedstocks for producing Acetovanillone and other aromatic monomers [4].
Q1: What is the primary mechanism of action of apocynin? this compound acts as a selective inhibitor of the NADPH oxidase (NOX) complex, specifically targeting the NOX2 isoform. Its key mechanism involves impeding the translocation of the cytosolic subunit p47phox to the cell membrane. This step is crucial for the full assembly and activation of the NOX2 complex. Consequently, this compound prevents the production of superoxide anion (O₂•⁻), a key reactive oxygen species (ROS) [1] [2] [3].
It is important to note that this compound functions as a prodrug. Its activation often depends on peroxidase enzymes, such as myeloperoxidase (MPO), which convert it into an active dimeric form [1]. This can limit its efficacy in cell types with low peroxidase activity.
Q2: What are the typical working concentrations and how should this compound be prepared? this compound dosage varies significantly between in vitro and in vivo models. The tables below summarize effective concentrations and doses from recent studies.
Table 1: this compound Application in In Vivo Models
| Disease Model | Species | Dose & Route | Key Findings | Source |
|---|---|---|---|---|
| Lung Inflammation | Rat (Wistar) | 10 mg/kg, intraperitoneal (i.p.) | Attenuated inflammation, reduced oxidative stress markers | [3] |
| Fragile X Syndrome | Mouse (Fmr1-KO) | 10 & 30 mg/kg/day, oral (drinking water) | Improved learning, reduced hyperactivity, normalized oxidative parameters | [2] |
| Parkinson's Disease | Mouse | 5 mg/kg, route not specified | Ameliorated learning deficits, reduced hippocampal neurodegeneration | [4] |
Table 2: this compound Application in In Vitro Models
| Cell Line / Model | Concentration | Key Findings | Source |
|---|---|---|---|
| Human Lung Cancer (A549) | Not specified (dose-dependent) | Induced apoptosis, increased Bax/caspase-3, decreased Bcl-2 | [5] |
| Human Prostate Cancer (LNCaP) | Not specified (dose-dependent) | Inhibited cell growth, induced G0/G1 arrest, downregulated clusterin & cyclin D1 | [6] |
Preparation: this compound has limited solubility in water. A common method is to first dissolve it in DMSO to create a stock solution (e.g., 100 mM to 1 M), which can then be diluted in a physiological buffer (like PBS or culture medium) for use. The final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxic effects [3].
Q3: My experiment shows no inhibitory effect. What could be wrong? Several factors could be at play:
Q4: How can I confirm that the observed effects are due to NADPH oxidase inhibition? To validate your results, it is recommended to use a combination of the following:
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|
| No Effect / Weak Inhibition | • Incorrect timing of addition • Low peroxidase activity in cell model • Inadequate concentration | • Add this compound before the stimulus. • Validate model suitability or use an alternative inhibitor (e.g., GSK2795039). • Perform a dose-response curve. | | High Cytotoxicity | • Excessive concentration • High final concentration of DMSO solvent | • Titrate to find the minimum effective dose. • Ensure final DMSO concentration is ≤0.1%. | | Inconsistent Results | • Variability in prodrug activation • Batch-to-batch compound variability • Off-target ROS scavenging | • Include a positive control (e.g., PMA-stimulated neutrophils). • Source this compound from a reliable supplier. • Use multiple methods to confirm NOX inhibition. |
Here are detailed methodologies for key experiments demonstrating this compound's efficacy.
Protocol 1: Evaluating Efficacy in a Rat Model of LPS-Induced Lung Inflammation [3] This protocol provides a robust in vivo framework for assessing the anti-inflammatory and antioxidant effects of this compound.
Protocol 2: Assessing Anti-Proliferative Effects in a Prostate Cancer Cell Line (LNCaP) [6] This in vitro protocol outlines how to investigate this compound's potential as an anti-cancer agent.
The following diagrams illustrate this compound's mechanism of action and a general experimental workflow.
A 2023 study provides an optimized and validated protocol for the precise measurement of acetovanillone, vanillin, and other related compounds in complex matrices like wine [1]. The core approach uses automated Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
The key objective of this method is to accurately measure these highly polar compounds at trace levels, which is a common analytical challenge [1]. The following diagram outlines the main steps of the experimental workflow:
The methodology introduces several improvements over previous versions, making it faster and more environmentally friendly [1]. The tables below summarize the optimized SPE conditions and the key performance metrics obtained during validation.
Table 1: Optimized Solid Phase Extraction (SPE) Conditions [1]
| Parameter | Description |
|---|---|
| SPE Sorbent Mass | 50 mg |
| Sample Volume | 3 mL wine + 3 mL water |
| Conditioning | 1 mL DCM, 1 mL MeOH, 1 mL water/EtOH (13% v/v) |
| Washing Step | 3 mL water containing 1% NaHCO₃ at pH 8 |
| Drying Step | Under nitrogen stream for 30 min |
| Elution | 600 µL DCM:MeOH (95:5, v/v) |
| Internal Standards | Ethyl maltol, 3′,4′-(methylenedioxy)acetophenone |
Table 2: Key Validation Figures of Merit [1]
| Figure of Merit | Performance for Acetovanillone & Vanillin |
|---|---|
| Linearity (r²) | > 0.98 |
| Precision (RSD) | < 10% |
| Recovery | > 89% |
| Detection Limits | < 0.7 μg/L |
For accurate quantification of these polar compounds, the study specifically optimized the GC-MS injection system, which is a common source of analytical error [1]. The following diagram details the critical GC-MS inlet configuration:
| Feature/Aspect | Apocynin | Dithis compound |
|---|---|---|
| Basic Chemistry | Monomer: 4-hydroxy-3-methoxyacetophenone [1] | Dimer of this compound [2] [3] |
| Mechanism of Action | Prodrug; requires activation (dimerization) by peroxidases like MPO to become active [4] [1]. | Often considered the active form; directly inhibits NOX assembly and shows pre-transcriptional effects [2] [4]. |
| Key Experimental Findings | Extensively used as a standard NOX inhibitor. | • ~10x more potent in inhibiting gp91phox mRNA expression [2]. • Superior inhibitor of TNF-α and IL-10 production in PBMCs [2]. • Reduces Ca2+ influx and ROS in dystrophic myotubes; protects muscle from eccentric contraction damage [5]. • Binds strongly to Human Serum Albumin (binding constant 8.5 × 10⁵ M⁻¹ L), potentially influencing its distribution [3]. | | Key Limitations | Inconsistent efficacy in cells lacking peroxidases (e.g., many non-phagocytic cells) [2] [4]. | • Did not significantly extend lifespan in an ALS mouse model, despite initial promise and greater in vitro neuroprotection [6]. |
The comparative effects of this compound and dithis compound can vary significantly across different biological contexts. The following diagram illustrates the experimental workflows and findings from three key studies.
For researchers looking to replicate or understand these findings, here are the methodologies from the pivotal studies cited above.
| Study Focus | Treatment Groups & Concentrations | Key Methodological Details |
|---|
| PBMC (Gene/Cytokine) [2] | • Dithis compound (low concentration) • this compound (higher concentration) | • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs). • Activation: Lipopolysaccharide (LPS). • mRNA Analysis: Real-time PCR for gp91phox. • Cytokine Measurement: TNF-α and IL-10 production. | | Dystrophic Muscle Cells [5] | • Dithis compound (100 µM and 300 µM) • this compound (300 µM, for comparison) | • Cell Model: EDL-MDX-2 myotubes (model for Duchenne Muscular Dystrophy). • ROS Assay: DCFH-DA fluorescence. • PLA2 Activity: PED-6 fluorescent probe. • Ca2+ Influx: ⁴⁵Ca²⁺ uptake assay. • Muscle Function: Ex vivo eccentric contraction on isolated EDL muscle. | | ALS Mouse Model [6] | • this compound (300 mg/kg/day) • Dithis compound (various doses) | • Animal Model: B6SJL-Tg(SOD1-G93A)1Gur/J mice. • Treatment Start: Various time points (e.g., 21 days, 100 days). • Primary Outcome: Lifespan extension. • Bioanalysis: HPLC with mass spectrometry to measure drug concentration in CNS. |
The proposed mechanisms of this compound and dithis compound involve both direct enzyme inhibition and broader effects on gene expression, with dithis compound often acting more directly and potently.
When deciding between these compounds for a research project, consider the following:
| Depolymerization Method | Feedstock Type | Key Optimal Conditions | Acetovanillone Yield (wt%) / Concentration | Total Monomer Yield (Key Products) | Key Findings & Selectivity |
|---|---|---|---|---|---|
| Heterogeneous Metal-Catalyzed (HMC) Oxidation [1] [2] | Lignosulfonates (Softwood) | Cu–Co/ZrO₂ catalyst, 2 M NaOH, 160-200°C, 3-7 bar O₂, 10 min [2] | Specific yield not isolated [1] | 8.7 wt% (Total monomers: Vanillin, Vanillic acid, Acetovanillone) [1] | Highest total monomer yield (4.3 g/L) among compared oxidative methods [1]. |
| Continuous Alkaline (CA) Oxidation [1] [2] | Lignosulfonates (Softwood) | 4 M NaOH, 200-280°C, H₂O₂ oxidant, 12 sec residence time [2] | Specific yield not isolated [1] | Volumetric productivity: 840 g/(L×h) (Total monomers) [1] | Achieved highest volumetric productivity for total monomers [1]. |
| Sono-Fenton Oxidation [3] | Alkali Lignin | 10 wt% FeSO₄, 0.02 mol H₂O₂, 450 W ultrasound, 60 min, 30-35°C [3] | Produced, but yield not specified [3] | Lignin oil yield: 37 wt% (Contains Phenolics, Acetovanillone, Vanillin, Guaiacol) [3] | Selective for vanillin (36% selectivity). Ambient conditions, synergy of ultrasound/Fenton generates •OH radicals [3]. |
| Optimized Hardwood Lignin Oxidation [4] | Beech-wood Lignin (AAF) | 191°C, 5 bar O₂, 25 min, 2 M NaOH [4] | Quantified among products, specific yield not headline figure [4] | Syringaldehyde: 5.78 wt%; Vanillin: 2.31 wt% (Other products: Acetovanillone, Acetosyringone) [4] | Box-Behnken Design optimized total monomer yield. AAF lignin is high-quality, "uncondensed" feedstock [4]. |
| Enzymatic Depolymerization (Laccase) [5] | Sodium Lignosulfonate | Laccase from Trametes versicolor, ABTS mediator, mild conditions [5] | Produced and quantified (Specific yield in 9.8% total monomer yield) [5] | 9.8 wt% (Total monomers, including Guaiacol, Vanillin, Acetovanillone, Vanillic acid) [5] | Greener process under mild conditions. Total monomer yield is competitive with chemical methods [5]. |
Here are the summarized experimental workflows for the most relevant methods identified:
Figure 1: Heterogeneous Metal-Catalyzed (HMC) Oxidation Workflow [2]
Process: Lignosulfonate is dissolved in 2 M sodium hydroxide (NaOH) at a concentration of 50 g/L. The solution is loaded into a reactor with a pre-prepared Cu-Co/ZrO₂ catalyst. The reactor is purged and pressurized with oxygen (3-7 bar), then heated to the target temperature (160-200°C) with stirring. The reaction proceeds for 10 minutes after reaching the set point, then is rapidly cooled in an ice bath. Products like acetovanillone are analyzed by GC/FID [2].
Figure 2: Sono-Fenton Assisted Depolymerization Workflow [3]
Process: Alkali lignin is dissolved in an aqueous medium at 4 g/L. The Fenton reagents, iron sulfate (FeSO₄) and hydrogen peroxide (H₂O₂), are added. The mixture is treated with ultrasound (450 W) for 60 minutes at ambient temperature (30-35°C). The process relies on hydroxyl radicals (•OH) generated by the synergistic Fenton reaction and ultrasound cavitation to break lignin bonds. The resulting lignin oil, containing acetovanillone and other phenolics, is recovered and analyzed [3].
The table below summarizes the key findings from a study investigating the protective effects of acetovanillone (ACET) against cadmium (Cd)-induced cardiotoxicity in a rat model [1].
| Aspect Validated | Experimental Model | Treatment Groups & Dosage | Key Quantitative Results | Inferred Mechanism of Action |
|---|
| Cardioprotective Effects | Rat model of Cd-induced cardiotoxicity[CITATION3] | - CdCl₂ (2 mg/kg; single i.p. dose)
The following workflow outlines the key steps from the cited study for validating acetovanillone's cardioprotective effects [1].
This methodology provides a template for validating acetovanillone's activity in other disease models. The core components are [1]:
The study proposes that acetovanillone's cardioprotective effect is achieved through the concurrent modulation of three interconnected pathways [1].
Acetovanillone (also known as apocynin) is a natural-derived compound recognized for its NADPH oxidase (NOX) inhibitory activity [2] [3]. This mechanism is significant because NOX-derived reactive oxygen species (ROS) contribute to oxidative stress in various diseases [4] [2].
It is important to interpret the promising results from the cardiotoxicity model within the broader landscape of antioxidant drug development:
| Compound | Core Bioactivities | Key Molecular Targets & Mechanisms | Representative Experimental Models |
|---|
| Acetovanillone (Apocynin) | Antioxidant, Anti-inflammatory, Cardioprotective, Inhibits Necroptosis [1] | NADPH oxidase inhibitor: Reduces superoxide production [1] [2]. Activates Nrf2/HO-1 pathway: Boosts cellular antioxidant defense [1]. Inhibits TLR4/NF-κB pathway: Reduces pro-inflammatory cytokines (TNF-α, IL-6) [1]. Downregulates RIPK1/RIPK3/MLKL: Counteracts programmed necroptosis [1]. | In vivo rat model of cadmium-induced cardiotoxicity [1]. | | Chlorogenic Acid | Antioxidant, Anti-inflammatory, Antihypertensive, Antimicrobial [3] | Angiotensin I-converting enzyme (ACE) inhibition: Lowers blood pressure [3]. | In vitro ACE inhibition assay; Fruit extracts of Vaccinium leucanthum [3]. | | p-Coumaric Acid | Antioxidant, Anti-inflammatory, Antimicrobial [4] | Mechanism noted as significant but not detailed in the available source. | In vitro assays on leaf extracts of Paronychia arabica [4]. | | Sinapic Acid | Antioxidant, Anti-inflammatory, Antimicrobial [4] | Mechanism noted as significant but not detailed in the available source. | In vitro assays on leaf extracts of Paronychia arabica [4]. |
For a rigorous comparison, here are the methodologies and key quantitative findings from a central study on acetovanillone.
This study provides direct, quantitative data comparing acetovanillone with carvedilol (a known cardioprotective drug) and their combination.
The table below shows how different treatments mitigated cadmium-induced damage. The combination of acetovanillone and carvedilol often yielded the most potent effect.
| Parameter | Cd Group | ACET-Cd Group | CV-Cd Group | ACET+CV-Cd Group |
|---|---|---|---|---|
| Heart Function Biomarkers | ||||
| Serum CK-MB | High ↑ | Significant decrease ↓ | Significant decrease ↓ | Greatest decrease ↓ |
| Serum Troponin-I | High ↑ | Significant decrease ↓ | Significant decrease ↓ | Greatest decrease ↓ |
| Oxidative Stress Markers | ||||
| Cardiac MDA (lipid peroxidation) | High ↑ | Decreased ↓ | Decreased ↓ | Greatest decrease ↓ |
| Cardiac GSH (antioxidant) | Low ↓ | Increased ↑ | Increased ↑ | Greatest increase ↑ |
| Inflammatory Markers | ||||
| Cardiac TNF-α | High ↑ | Decreased ↓ | Decreased ↓ | Greatest decrease ↓ |
| Cardiac IL-6 | High ↑ | Decreased ↓ | Decreased ↓ | Greatest decrease ↓ |
Note: The arrows indicate the direction of change relative to the Cd Group. The specific numerical data and statistical significance are available in the original source [1].
Acetovanillone's cardioprotection is achieved by coordinately regulating multiple signaling pathways to combat oxidative stress, inflammation, and cell death. The following diagram synthesizes its key mechanisms as described in the research [1].
The diagram above illustrates how acetovanillone simultaneously targets four key pathways [1]:
An interlaboratory study published in 2025 developed and validated a robust GC/FID method for quantifying acetovanillone alongside vanillin and vanillic acid [1].
This validated method was used to compare lignin depolymerization processes, but a full comparison guide with other analytical methods is not available in the search results.
The interlaboratory study used this method to evaluate three different oxidative processes for depolymerizing lignosulfonates. The general workflow from raw material to quantitative results is as follows.
The study compared three optimized processes for producing acetovanillone and other monomers [1]. The table below summarizes the key parameters and outcomes.
| Process Name | Abbreviation | Key Features | Optimal Conditions | Performance Highlights |
|---|---|---|---|---|
| Continuous Alkaline | CA | Continuous-flow tubular reactor, Alkaline conditions, Hydrogen peroxide (H₂O₂) as oxidant [1] | Temperature: 200-280°C; Residence time: 12 seconds [1] | Highest volumetric productivity: 840 g/(L×h) [1] |
| Heterogeneous Metal-Catalyzed | HMC | Batch autoclave, Cu-Co/ZrO₂ catalyst, Oxygen (O₂) as oxidant [1] | Temperature: 160-200°C; O₂ pressure: 3-7 bar [1] | Highest total monomer yield: 8.7 wt%; Highest monomer concentration: 4.3 g/L [1] |
| Electrochemical Nickel Anode | ENA | Electrochemical reactor, Nickel anode, Minimal chemical reagents [1] | Details were truncated in the available text [1] | Minimizes reagent waste [1] |
Irritant